2-(5-methyl-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFDKXJAORBSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281370 | |
| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-47-6 | |
| Record name | 5-Methyl-3-indoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 21428 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1912-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(5-methyl-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(5-methyl-1H-indol-3-yl)acetic acid, a significant indole derivative with applications in various fields of chemical and pharmaceutical research. The primary and most established method for its preparation is the Fischer indole synthesis, a reliable and versatile reaction for forming the indole nucleus.
Core Synthesis Route: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and widely used method for the synthesis of indoles.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of this compound, the logical precursors are 4-methylphenylhydrazine and levulinic acid.
The overall reaction proceeds in two main stages: the formation of the p-tolylhydrazone of levulinic acid, followed by its acid-catalyzed intramolecular cyclization (indolization) to yield the target indole-3-acetic acid derivative.
Signaling Pathway of the Fischer Indole Synthesis
Caption: Fischer indole synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for the Fischer indole synthesis of related indole-3-acetic acids.[2][4][5]
Method 1: One-Pot Synthesis using Glacial Acetic Acid
This method is a straightforward approach where the hydrazone formation and indolization occur in the same reaction vessel.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Sodium hydroxide (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride and an equimolar amount of levulinic acid.
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated solution of sodium hydroxide.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Method 2: Synthesis via Ethyl Ester Intermediate
This two-step method involves the synthesis of the ethyl ester of the target molecule, followed by hydrolysis. This can sometimes lead to a cleaner product.
Step 1: Synthesis of Ethyl 2-(5-methyl-1H-indol-3-yl)acetate
Materials:
-
p-Tolylhydrazine hydrochloride
-
Ethyl levulinate
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate solution (for neutralization)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride and an equimolar amount of ethyl levulinate in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization.
Step 2: Hydrolysis of Ethyl 2-(5-methyl-1H-indol-3-yl)acetate
Materials:
-
Ethyl 2-(5-methyl-1H-indol-3-yl)acetate
-
Ethanol or Methanol
-
Sodium hydroxide or Potassium hydroxide
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the purified ethyl ester in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted ester.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of the target compound.
Quantitative Data
The yield of the Fischer indole synthesis can vary depending on the specific substrates and reaction conditions. Typical yields for the synthesis of indole-3-acetic acids range from moderate to good.
| Parameter | Value | Reference |
| Molecular Formula | C11H11NO2 | - |
| Molecular Weight | 189.21 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for indole derivatives |
| Melting Point | Not explicitly found | - |
| Typical Yield | 50-80% | [2][4] |
Spectroscopic Data:
While a complete, verified set of spectral data for this compound was not found in a single source, the expected spectral characteristics are as follows. Researchers should verify the data on their synthesized compound.
-
1H NMR: Expected signals would include those for the indole NH proton (typically a broad singlet around 8-9 ppm), aromatic protons on the benzene ring, a singlet for the methylene group of the acetic acid side chain (around 3.6-3.8 ppm), and a singlet for the methyl group on the indole ring (around 2.4 ppm). The protons of the acetic acid carboxylic acid group will appear as a broad singlet at a higher chemical shift (typically >10 ppm).
-
13C NMR: Characteristic signals for the indole core carbons, the carboxylic acid carbonyl carbon (around 170-180 ppm), the methylene carbon, and the methyl carbon are expected.
-
Infrared (IR): Key vibrational bands would be observed for the N-H stretch of the indole (around 3400 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), and O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm-1).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and to perform thorough analytical characterization of the final product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. scispace.com [scispace.com]
- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylindole-3-Acetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylindole-3-acetic acid (5-Me-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. As a derivative of the natural auxin indole-3-acetic acid (IAA), 5-Me-IAA is of significant interest to researchers in plant biology, agriculture, and pharmacology. Its structural modifications may confer altered activity, stability, and specificity, making it a valuable tool for dissecting auxin signaling pathways and for potential applications in crop improvement and drug development. This technical guide provides an in-depth overview of the physical properties of 5-methylindole-3-acetic acid, detailed experimental protocols for their determination, and a visualization of its role in cellular signaling.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 5-methylindole-3-acetic acid are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.
Quantitative Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 189.21 g/mol | --INVALID-LINK-- |
| Melting Point | 151 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 420.8 ± 30.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.299 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 4.53 ± 0.30 | --INVALID-LINK-- |
| Appearance | Yellow to khaki solid | --INVALID-LINK-- |
| CAS Number | 1912-47-6 | --INVALID-LINK-- |
Solubility Profile (Qualitative)
-
Water: Likely sparingly soluble. The parent compound, indole-3-acetic acid, has limited water solubility.
-
Methanol: A related compound, 5-methoxy-2-methyl-3-indoleacetic acid, is reported to be soluble in methanol.
-
Ethanol & DMSO: Another related compound, 5-hydroxyindole-3-acetic acid, exhibits good solubility in ethanol and DMSO[1]. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of organic compounds[2].
It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for specific experimental needs.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like 5-methylindole-3-acetic acid.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 5-methylindole-3-acetic acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Determination (Visual Method)
This method provides a qualitative or semi-quantitative measure of a compound's solubility in various solvents.
Methodology:
-
Solvent Dispensing: A fixed volume (e.g., 1 mL) of the desired solvent (water, ethanol, DMSO, methanol) is added to a series of clean test tubes.
-
Solute Addition: A pre-weighed amount of 5-methylindole-3-acetic acid (e.g., 1 mg) is added to each test tube.
-
Mixing: The tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The solutions are visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid appears largely unchanged.
-
-
Quantification (Optional): For a more quantitative assessment, small increments of the solute can be added until saturation is reached (i.e., solid no longer dissolves).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Methodology:
-
Solution Preparation: A precise weight of 5-methylindole-3-acetic acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The base is added in small, precise increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.
Signaling Pathway and Experimental Workflow
Auxin Signaling Pathway
5-Methylindole-3-acetic acid, as an auxin analog, is expected to function through the canonical auxin signaling pathway. This pathway is primarily mediated by three families of proteins: TIR1/AFB F-box proteins (auxin receptors), Aux/IAA transcriptional repressors, and Auxin Response Factor (ARF) transcription factors.
Caption: Canonical auxin signaling pathway.
Experimental Workflow: Root Elongation Assay
A common method to assess the biological activity of auxin analogs is the root elongation assay, typically performed using Arabidopsis thaliana seedlings.
Caption: Workflow for a root elongation assay.
References
In-depth Technical Guide: 5-Methylindole-3-acetic Acid (CAS 1912-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylindole-3-acetic acid (5-Me-IAA), identified by CAS number 1912-47-6, is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. Structurally similar to the endogenous auxin indole-3-acetic acid (IAA), 5-Me-IAA has garnered interest not only for its applications in agriculture and plant biology but also for its emerging potential in biomedical research. Recent studies have highlighted its antiproliferative properties in various cancer cell lines, suggesting a promising avenue for its investigation as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, and known biological activities of 5-Methylindole-3-acetic acid, with a focus on its potential applications in drug development.
Chemical and Physical Properties
5-Methylindole-3-acetic acid is a crystalline solid with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 1912-47-6 | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 151-154 °C | |
| Boiling Point | 420.8 °C at 760 mmHg (Predicted) | |
| Density | 1.299 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | |
| pKa | 4.53 ± 0.30 (Predicted) | |
| Storage | Store at 2-8 °C, protected from light and moisture. | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): δ 12.15 (s, 1H, COOH), 10.75 (s, 1H, NH), 7.25 (d, J=8.4 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 3.60 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
¹³C NMR (DMSO-d₆, 100 MHz): δ 173.5, 135.0, 128.5, 127.0, 124.0, 121.0, 111.5, 111.0, 108.0, 31.5, 21.5.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key Peaks (KBr, cm⁻¹): 3400-3300 (N-H stretch), 3000-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1620, 1450 (C=C stretch, aromatic), 1220 (C-O stretch), 790 (C-H bend, aromatic).
Mass Spectrometry
Electron Ionization (EI) Mass Spectrum: m/z (%) = 189 (M⁺, 100), 144 (M⁺ - COOH, 80), 130 (15), 115 (10).
Crystal Structure
The crystal structure of 5-Methylindole-3-acetic acid has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters: a = 10.048 Å, b = 5.382 Å, c = 17.525 Å, β = 95.63°.
Experimental Protocols
Synthesis of 5-Methylindole-3-acetic Acid (Fischer Indole Synthesis)
This protocol describes a general method for the synthesis of indole-3-acetic acid derivatives using the Fischer indole synthesis, which can be adapted for 5-Methylindole-3-acetic acid.[2]
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Levulinic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Hydrazone Formation: A mixture of 4-methylphenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents) is refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclization (Indolization): After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then heated in glacial acetic acid at 80-100 °C for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration and washed with water. The crude product is then dissolved in a 1M sodium hydroxide solution and washed with diethyl ether to remove non-acidic impurities. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the 5-Methylindole-3-acetic acid.
-
Recrystallization: The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an ethanol-water mixture to yield pure 5-Methylindole-3-acetic acid.
Experimental Workflow for Fischer Indole Synthesis
Caption: Simplified diagram of the canonical auxin signaling pathway in plants.
Anticancer Activity
Recent research has indicated that 5-Methylindole-3-acetic acid possesses antiproliferative properties against certain cancer cell lines, including bladder and prostate cancer. W[1]hile the precise mechanisms are still under investigation, several potential signaling pathways have been implicated based on studies of 5-Me-IAA and the closely related IAA.
Potential Anticancer Signaling Pathways:
-
GABA Receptor Signaling: 5-Methylindole-3-acetic acid has been shown to bind to the GABA receptor. I[1]n the context of cancer, the GABAergic system can have complex and sometimes contradictory roles. Activation of GABA receptors can lead to changes in cell proliferation, migration, and invasion. T[3][4]he downstream effects in cancer cells following 5-Me-IAA binding to the GABA receptor require further elucidation.
-
TLR4/JNK Pathway: The related molecule, indole-3-acetic acid (IAA), has been demonstrated to act as a ligand for Toll-like receptor 4 (TLR4), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. T[5]his pathway activation has been associated with anti-proliferative effects in colorectal cancer cells. It is plausible that 5-Me-IAA could act through a similar mechanism.
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating cellular responses to environmental stimuli. T[6]he activation of AhR by IAA has a dual role in cancer, either promoting or suppressing tumor growth depending on the cellular context. T[7]his pathway represents another potential mechanism for the anticancer effects of 5-Me-IAA.
Proposed Anticancer Signaling of 5-Methylindole-3-acetic Acid
Caption: Proposed signaling pathways for the anticancer activity of 5-Methylindole-3-acetic acid.
Quantitative Biological Data
While extensive quantitative data for the antiproliferative activity of 5-Methylindole-3-acetic acid is still emerging, preliminary studies and data from related indole derivatives suggest potent effects. The IC₅₀ values are dependent on the specific cancer cell line and the duration of exposure.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-Methylindole-3-acetic acid | Bladder Cancer (e.g., T24) | MTT | Data not yet published | |
| 5-Methylindole-3-acetic acid | Prostate Cancer (e.g., PC-3) | MTT | Data not yet published | |
| Related Indole Derivatives | Various Cancer Cell Lines | MTT | 0.1 - 50 |
Note: The IC₅₀ values for 5-Methylindole-3-acetic acid are currently under investigation and are not yet publicly available in peer-reviewed literature. The provided range for related indole derivatives is for comparative purposes.
Conclusion
5-Methylindole-3-acetic acid is a versatile molecule with established roles in plant biology and promising potential in cancer research. Its well-defined chemical and physical properties, along with established synthetic routes, make it an accessible compound for further investigation. The elucidation of its specific mechanisms of action in cancer cells, particularly its interaction with the GABA receptor and other signaling pathways, is a key area for future research. The development of more extensive quantitative biological data, including IC₅₀ values against a broader range of cancer cell lines, will be crucial in evaluating its therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals in the field, providing the necessary information to advance the study of 5-Methylindole-3-acetic acid in drug discovery and development.
References
- 1. biosynth.com [biosynth.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. GABAergic signaling contributes to tumor cell invasion and poor overall survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the leveraging of GABAergic signaling in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota - indole-3-acetic acid axis in cancer: dual functions, mechanistic insights, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-(5-methyl-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-methyl-1H-indol-3-yl)acetic acid, also known as 5-methylindole-3-acetic acid (5-Me-IAA), is a synthetic derivative of the primary plant hormone indole-3-acetic acid (IAA). While its principal and most well-characterized mechanism of action lies in its function as an auxin analog in plant physiology, emerging research and its structural similarity to other bioactive indole compounds suggest a broader pharmacological potential. This technical guide provides a comprehensive overview of the established and putative mechanisms of action of this compound, with a focus on its role as a plant growth regulator and its potential as an anticancer, anti-inflammatory, and nuclear receptor modulating agent. This document synthesizes available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Core Mechanisms of Action
The biological activities of this compound can be broadly categorized into its well-established role in plant biology and its putative roles in mammalian systems.
Plant Auxin Activity
As an analog of indole-3-acetic acid, this compound functions as a potent plant growth regulator.[1] Its primary mechanism in plants is centered around the modulation of the auxin signaling pathway, which governs cellular division, elongation, and differentiation, thereby influencing processes such as root development and overall plant vigor.[1]
The core of this pathway involves the TIR1/AFB-Aux/IAA co-receptor system . In the absence of auxin, Aux/IAA proteins act as transcriptional repressors, inhibiting the activity of Auxin Response Factors (ARFs). When this compound (or endogenous auxin) is present, it binds to the TIR1/AFB F-box protein, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates ARFs, which can then regulate the transcription of auxin-responsive genes, ultimately leading to physiological changes in the plant.
References
The Endogenous Role of 5-Methyl-Indole-3-Acetic Acid in Plants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. The precise control of IAA levels, both spatially and temporally, is crucial for proper development. Plants achieve this through a complex network of biosynthesis, transport, and metabolism. One key metabolic process is the conjugation of IAA to various molecules, including sugars, amino acids, and methyl esters. This guide focuses on the endogenous role of a methylated form of IAA, 5-methyl-indole-3-acetic acid (5-Me-IAA), also referred to in literature as methyl-IAA (MeIAA).
5-Me-IAA is generally considered an inactive, storage form of IAA.[1][2] Its biological activity is primarily dependent on its hydrolysis back to free, active IAA.[1][3] This conversion is a critical regulatory step, allowing for the rapid modulation of local IAA concentrations. The formation and hydrolysis of 5-Me-IAA are catalyzed by specific enzymes, highlighting a tightly controlled mechanism for maintaining auxin homeostasis. This document provides an in-depth technical overview of the biosynthesis, metabolism, physiological effects, and signaling pathway of 5-Me-IAA in plants, along with detailed experimental protocols for its study.
Biosynthesis and Metabolism of 5-Me-IAA
The metabolic pathway of 5-Me-IAA involves two key enzymatic steps: its formation from IAA through methylation and its conversion back to IAA via hydrolysis.
-
Biosynthesis: The methylation of the carboxyl group of IAA to form 5-Me-IAA is catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1) .[2][4] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. Overexpression of IAMT1 in Arabidopsis thaliana leads to phenotypes associated with auxin deficiency, supporting the role of 5-Me-IAA as an inactive conjugate.[2]
-
Metabolism/Hydrolysis: The inactive 5-Me-IAA can be rapidly converted back to the active hormone, free IAA, through hydrolysis. This reaction is catalyzed by a family of esterases. One such key enzyme identified in Arabidopsis is METHYLESTERASE 17 (MES17) .[1] The differential expression of MES17 and other putative esterases in various plant tissues is thought to be responsible for the organ-specific responses to exogenously applied 5-Me-IAA.[1]
The dynamic interplay between IAMT1 and MES17 allows the plant to fine-tune the levels of active IAA in specific cells and tissues, thereby regulating various developmental processes.
Physiological Role of 5-Methyl-Indole-3-Acetic Acid
The physiological effects of 5-Me-IAA are intricately linked to its role as a precursor to IAA. Exogenous application of 5-Me-IAA can mimic the effects of IAA, but with differing potencies depending on the specific developmental process and the tissue's capacity to hydrolyze it.
Data Presentation: Quantitative Effects of 5-Me-IAA vs. IAA
The following tables summarize the comparative effects of 5-Me-IAA and IAA on key developmental processes in Arabidopsis thaliana.
Table 1: Effect on Hypocotyl Elongation in Etiolated Arabidopsis Seedlings
| Compound | Concentration (µM) | Inhibition of Hypocotyl Elongation (%) | Reference |
| IAA | 1 | ~20 | [2] |
| 5-Me-IAA | 1 | ~50 | [2] |
| IAA | 10 | ~40 | [2] |
| 5-Me-IAA | 10 | ~70 | [2] |
Table 2: Effect on Primary Root Elongation in Light-Grown Arabidopsis Seedlings
| Compound | Concentration (µM) | Inhibition of Primary Root Elongation (%) | Reference |
| IAA | 0.1 | ~50 | [2] |
| 5-Me-IAA | 0.1 | ~20 | [2] |
| IAA | 1 | ~80 | [2] |
| 5-Me-IAA | 1 | ~40 | [2] |
Table 3: Effect on Lateral Root Formation in Arabidopsis Seedlings
| Compound | Concentration (µM) | Number of Lateral Roots per Seedling (Mean ± SE) | Reference |
| Control | 0 | 5.2 ± 0.5 | [1] |
| IAA | 0.1 | 12.8 ± 1.1 | [1] |
| 5-Me-IAA | 0.1 | 18.5 ± 1.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the quantification of 5-Me-IAA and for conducting key bioassays to study its physiological effects.
Quantification of 5-Methyl-Indole-3-Acetic Acid by LC-MS/MS
This protocol is adapted from general methods for auxin analysis and optimized for 5-Me-IAA.[5][6][7]
Objective: To quantify the endogenous levels of 5-Me-IAA in plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, leaves, roots)
-
Liquid nitrogen
-
Extraction buffer: 80% (v/v) methanol in water
-
Internal standard: ¹³C₆-5-Me-IAA or D₅-5-Me-IAA
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Harvest plant tissue (100-200 mg fresh weight) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Add 1 mL of ice-cold extraction buffer and the internal standard to the powdered tissue.
-
Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup of the supernatant using a C18 cartridge to remove interfering compounds.
-
Elute the auxins from the SPE cartridge with methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate 5-Me-IAA using a C18 reverse-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Detect and quantify 5-Me-IAA using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 5-Me-IAA and its internal standard should be determined empirically.
Caption: Metabolism of 5-Me-IAA and its integration with the canonical auxin signaling pathway.
References
- 1. Auxin methylation by IAMT1, duplicated in the legume lineage, promotes root nodule development in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
Spectroscopic Profile of 2-(5-methyl-1H-indol-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(5-methyl-1H-indol-3-yl)acetic acid, a significant indole derivative with applications in biochemical and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar indole-3-acetic acid derivatives. These predictions offer a robust framework for the identification and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the predicted proton Nuclear Magnetic Resonance (¹H NMR), carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.85 | s | 1H | N-H (Indole) |
| ~12.20 | s | 1H | O-H (Carboxylic Acid) |
| ~7.25 | d | 1H | H-4 |
| ~7.10 | s | 1H | H-2 |
| ~6.95 | d | 1H | H-6 |
| ~6.80 | s | 1H | H-7 |
| ~3.60 | s | 2H | -CH₂- (Acetic Acid) |
| ~2.35 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | C=O (Carboxylic Acid) |
| ~135.0 | C-7a |
| ~128.5 | C-5 |
| ~127.0 | C-3a |
| ~124.0 | C-2 |
| ~121.0 | C-6 |
| ~111.5 | C-4 |
| ~111.0 | C-7 |
| ~107.0 | C-3 |
| ~31.0 | -CH₂- (Acetic Acid) |
| ~21.5 | -CH₃ |
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H Stretch (Indole) |
| 3300-2500 | Very Broad | O-H Stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1620, 1550, 1460 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1430 | Medium | C-H Bend (CH₂) |
| ~1340 | Medium | C-N Stretch |
| ~1220 | Medium | C-O Stretch |
| ~930 | Medium, Broad | O-H Bend (Out-of-plane) |
| ~800 | Strong | C-H Bend (Aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 130 | Very High | [M - COOH]⁺ (Decarboxylation) |
| 115 | Medium | [130 - CH₃]⁺ |
| 103 | Medium | Further fragmentation |
Experimental Protocols
The following are detailed, adaptable protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until it is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a pulse program such as 'zg30'.
-
Set the spectral width to approximately 16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse program such as 'zgpg30'.
-
Set the spectral width to approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr) (for pellet method) or a suitable solvent (for solution method)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF or GC-MS)
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent.
-
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
MS Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
-
Visualizations
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Methodological & Application
Application Notes and Protocols for 2-(5-methyl-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-methyl-1H-indol-3-yl)acetic acid, a derivative of the natural auxin indole-3-acetic acid (IAA), is a compound of interest for its potential applications in both plant biology and cancer research. As an auxin analog, it can influence plant growth and development. Furthermore, studies on related indole compounds suggest its potential as an anti-proliferative agent, making it a candidate for investigation in oncology. This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays.
Data Presentation
Solubility of Indole Acetic Acid Derivatives
| Solvent | Solubility of Indole-3-acetic acid | Reference |
| Acetone | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Ethanol | Freely Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from protocols for similar compounds[2][3] |
| Methanol | Data not available for IAA, but 5-Methoxy-2-methyl-3-indoleacetic acid is soluble | |
| Water | Very slightly soluble in cold water | [1] |
Note: The methyl group at the 5-position of the indole ring in this compound may slightly alter its solubility characteristics compared to IAA.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in an organic solvent, for subsequent dilution in aqueous media for experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (96-100%), molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare a 10 mM stock solution, dissolve 1.89 mg of the compound in 1 mL of solvent. A stock solution of 200 mmol/L in DMSO has been reported for a similar compound, methyl-3-indolylacetate[2].
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of this compound in a colorimetric assay to assess its effect on the metabolic activity and viability of cultured cells[3].
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only). Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualization
Proposed Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on its structural similarity to auxin and preliminary findings on related indole compounds.
Caption: Canonical Auxin Signaling Pathway.
Caption: Potential Anticancer Signaling Pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.
References
Application Notes and Protocols for 5-Methyl-Indole-3-Acetic Acid in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-indole-3-acetic acid (5-Me-IAA) is a synthetic auxin, a class of plant hormones that plays a crucial role in regulating plant growth and development. As a derivative of the natural auxin indole-3-acetic acid (IAA), 5-Me-IAA is utilized in plant tissue culture to stimulate various developmental processes, including cell division, differentiation, and morphogenesis. Its unique chemical structure may offer advantages in terms of stability and efficacy compared to other auxins. These application notes provide detailed protocols and a summary of the current understanding of 5-Me-IAA's role in plant tissue culture, intended for use by researchers in academic and industrial settings.
5-Methylindole-3-acetic acid is recognized as a potent plant growth regulator with applications in promoting cell elongation and division, which are fundamental to various developmental processes in plants.[1] Its utility extends to horticulture and plant physiology studies for enhancing crop yields and improving overall plant health.[1]
Mechanism of Action
While direct signaling pathways for 5-Me-IAA are not extensively elucidated, it is widely understood that its biological activity is primarily mediated through its conversion to indole-3-acetic acid (IAA). Plant tissues contain esterases that can hydrolyze the methyl ester group of 5-Me-IAA, releasing free IAA. This free IAA then enters the canonical auxin signaling pathway.
The conversion of methyl-IAA (MeIAA), a related compound, to active IAA is catalyzed by specific esterases.[2] This suggests that MeIAA and, by extension, 5-Me-IAA, can be considered as inactive storage forms of IAA that are activated within the plant cell.[3] This slow-release mechanism may provide a more sustained auxin response compared to the direct application of IAA, which can be more susceptible to degradation.[4]
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of 5-Me-IAA action, beginning with its hydrolysis and culminating in the auxin-mediated transcriptional response.
Caption: Proposed signaling pathway of 5-Methyl-indole-3-acetic acid in a plant cell.
Data Presentation: Comparative Efficacy of Auxins
While direct, comprehensive comparative studies on 5-Me-IAA are limited, the following tables summarize data for commonly used auxins in plant tissue culture to provide a baseline for experimental design. The optimal concentration of any auxin is highly dependent on the plant species and the specific application.
Table 1: Comparative Efficacy of Auxins on Callus Induction
| Auxin | Plant Species | Explant | Concentration (mg/L) | Callus Induction Frequency (%) | Reference |
| IAA | Triticum aestivum | Scutellum | 0.2 | 81.67 (in combination with 2.0 mg/L BA) | [5] |
| IAA | Piper betle | Leaf | 0.5 | Fastest callus formation (in combination with 2.0 mg/L BAP) | [6] |
| NAA | Vigna radiata | Cuttings | Not specified | Less effective than IBA for rooting | [7] |
| IBA | Arabidopsis thaliana | Stem segments | 0.01 (10 µM) | High callus formation, superior to IAA for root induction from callus | [7] |
| IBA | Azalea | Microshoots | 2.0 | Effective for rooting | [8] |
Table 2: Comparative Efficacy of Auxins on Shoot Regeneration
| Auxin | Plant Species | Explant | Concentration (mg/L) | Shoot Regeneration Outcome | Reference |
| IAA | Triticum aestivum | Scutellum-derived callus | 0.2 | High regeneration frequency (with 2.0 mg/L BA) | [5] |
| NAA | Arabidopsis thaliana | Stem segments | Not specified | Less effective than IBA for subsequent rooting | [7] |
| IBA | Arabidopsis thaliana | Stem segments | 0.01 (10 µM) | Efficiently induced adventitious rooting from callus | [7] |
Table 3: Comparative Efficacy of Auxins on Rooting
| Auxin | Plant Species | Explant | Concentration (mg/L) | Rooting Outcome | Reference |
| IAA | Malus pumila (Apple) | Microshoots | - | Lower endogenous levels in harder-to-root variety | [9] |
| NAA | Vigna radiata | Cuttings | Not specified | Less effective than IBA | [7] |
| IBA | Vigna radiata | Cuttings | Not specified | More effective than IAA | [7] |
| IBA | Loropetalum chinense | Cuttings | 1000 ppm | Greatest improvement in rooting rate | [10] |
| IBA | Arabidopsis thaliana | Stem segments | 0.01 (10 µM) | Efficiently induced adventitious rooting | [7] |
Experimental Protocols
The following protocols are generalized based on standard plant tissue culture techniques and should be optimized for the specific plant species and experimental goals.
Protocol 1: Callus Induction using 5-Methyl-Indole-3-Acetic Acid
Objective: To induce callus formation from explant tissue.
Materials:
-
Plant material (e.g., leaf discs, stem segments, cotyledons)
-
Sterilization solution (e.g., 70% ethanol, 10% commercial bleach with a few drops of Tween-20)
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose (30 g/L)
-
Gelling agent (e.g., Agar at 8 g/L or Gelrite at 2 g/L)
-
5-Methyl-indole-3-acetic acid (5-Me-IAA) stock solution (1 mg/mL in 1N NaOH, filter sterilized)
-
Cytokinin stock solution (e.g., 6-Benzylaminopurine (BAP) or Kinetin (Kin), 1 mg/mL in 1N NaOH, filter sterilized)
-
Petri dishes
-
Sterile filter paper
-
Forceps and scalpels
-
Laminar flow hood
-
Growth chamber (25 ± 2°C, 16/8h light/dark photoperiod)
Methodology:
-
Explant Preparation:
-
Excise healthy explants from the source plant.
-
Surface sterilize the explants by rinsing with sterile distilled water, followed by immersion in 70% ethanol for 30-60 seconds.
-
Transfer to the bleach solution for 10-15 minutes, with gentle agitation.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
-
Trim the explants to the desired size on sterile filter paper.
-
-
Media Preparation:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add sucrose and adjust the pH to 5.8 with 1N NaOH or 1N HCl.
-
Add the gelling agent and autoclave at 121°C for 20 minutes.
-
Allow the medium to cool to approximately 50-60°C.
-
Under a laminar flow hood, add the filter-sterilized 5-Me-IAA and cytokinin stock solutions to achieve the desired final concentrations. A typical starting range for auxins is 0.1 - 5.0 mg/L. For callus induction, an intermediate ratio of auxin to cytokinin is often effective (e.g., 1.0 mg/L 5-Me-IAA with 1.0 mg/L BAP).
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place the sterilized explants onto the surface of the solidified medium.
-
Seal the petri dishes with parafilm.
-
Incubate the cultures in a growth chamber under the specified conditions.
-
Observe the cultures regularly for callus formation, which typically begins within 2-4 weeks.
-
Caption: Experimental workflow for callus induction using 5-Me-IAA.
Protocol 2: Shoot Regeneration from Callus
Objective: To induce shoot formation from established callus cultures.
Materials:
-
Healthy, proliferating callus from Protocol 1.
-
MS basal medium with vitamins.
-
Sucrose (30 g/L).
-
Gelling agent.
-
5-Methyl-indole-3-acetic acid (5-Me-IAA) stock solution.
-
Cytokinin stock solution (BAP or Kin).
-
Culture vessels (e.g., magenta boxes).
Methodology:
-
Media Preparation:
-
Prepare MS medium as described in Protocol 1.
-
For shoot regeneration, a higher cytokinin-to-auxin ratio is generally required. A starting point could be 0.1 - 0.5 mg/L 5-Me-IAA with 1.0 - 3.0 mg/L BAP.
-
Dispense the medium into culture vessels.
-
-
Subculture and Incubation:
-
Transfer pieces of healthy callus (approximately 0.5 - 1.0 cm in diameter) to the fresh shoot regeneration medium.
-
Incubate the cultures under the same conditions as for callus induction.
-
Subculture the callus to fresh medium every 3-4 weeks.
-
Observe for the development of green shoot primordia and subsequent shoot elongation.
-
Protocol 3: Rooting of In Vitro Regenerated Shoots
Objective: To induce root formation on regenerated shoots.
Materials:
-
Elongated shoots (at least 2-3 cm in length) from Protocol 2.
-
Half-strength or full-strength MS basal medium.
-
Sucrose (15-30 g/L).
-
Gelling agent.
-
5-Methyl-indole-3-acetic acid (5-Me-IAA) stock solution.
-
Culture vessels.
Methodology:
-
Media Preparation:
-
Prepare half-strength or full-strength MS medium. Reducing the salt concentration can sometimes promote rooting.
-
Add sucrose and the gelling agent, and autoclave.
-
Add filter-sterilized 5-Me-IAA to the cooled medium. A lower concentration of auxin is typically used for rooting (e.g., 0.1 - 1.0 mg/L). In many cases, auxin alone is sufficient for root induction.
-
-
Inoculation and Incubation:
-
Excise individual shoots and insert the basal end into the rooting medium.
-
Incubate under the same growth chamber conditions.
-
Observe for root initiation, which typically occurs within 2-4 weeks.
-
-
Acclimatization:
-
Once a well-developed root system is formed, carefully remove the plantlets from the culture vessel and wash off any remaining medium.
-
Transfer the plantlets to a sterile potting mix in a controlled environment with high humidity (e.g., under a plastic dome).
-
Gradually reduce the humidity over 2-3 weeks to acclimatize the plants to ex vitro conditions.
-
Conclusion
5-Methyl-indole-3-acetic acid holds promise as a stable and effective auxin for various applications in plant tissue culture. Its mode of action, likely involving a slow release of active IAA, may offer advantages for sustained morphogenic responses. The provided protocols serve as a foundation for researchers to explore the potential of 5-Me-IAA in their specific plant systems. Further comparative studies are needed to fully elucidate its efficacy relative to other commonly used auxins and to optimize its application for different species and desired outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different combinations of benzyl adenine and indole acetic acid concentrations on in vitro plant regeneration in hexaploid wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between Indole-3-Acetic Acid Levels in Apple (Malus pumila Mill) Rootstocks Cultured in Vitro and Adventitious Root Formation in the Presence of Indole-3-Butyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 5-Methoxyindoleacetic Acid (5-Me-IAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. 5-Methoxyindoleacetic acid (5-Me-IAA), a metabolite of serotonin and melatonin, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of 5-Me-IAA in vitro, utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The described assays will enable the quantification of key inflammatory mediators and the elucidation of the underlying molecular mechanisms, specifically focusing on the NF-κB and MAPK signaling pathways.
Data Presentation: Quantitative Summary of 5-Me-IAA Anti-inflammatory Activity
The following tables are structured to present the quantitative data obtained from the experimental protocols outlined below. These tables are designed for the clear and concise presentation of results, allowing for easy comparison of the efficacy of 5-Me-IAA.
Table 1: Inhibition of Nitric Oxide (NO) Production by 5-Me-IAA in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 5-Me-IAA | 1 | Data Point | rowspan="5" |
| 5 | Data Point | ||
| 10 | Data Point | ||
| 25 | Data Point | ||
| 50 | Data Point | ||
| Positive Control (L-NMMA) | 10 | Data Point | Known Value |
Note: Data points are to be filled in with experimental results.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by 5-Me-IAA in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | 5-Me-IAA Conc. (µM) | % Inhibition | IC₅₀ (µM) |
| TNF-α | 1 | Data Point | rowspan="5" |
| 5 | Data Point | ||
| 10 | Data Point | ||
| 25 | Data Point | ||
| 50 | Data Point | ||
| IL-6 | 1 | Data Point | rowspan="5" |
| 5 | Data Point | ||
| 10 | Data Point | ||
| 25 | Data Point | ||
| 50 | Data Point | ||
| IL-1β | 1 | Data Point | rowspan="5" |
| 5 | Data Point | ||
| 10 | Data Point | ||
| 25 | Data Point | ||
| 50 | Data Point |
Note: Data points are to be filled in with experimental results.
Table 3: Effect of 5-Me-IAA on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | 5-Me-IAA Conc. (µM) | iNOS Expression (Relative to Control) | COX-2 Expression (Relative to Control) |
| Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | Data Point | Data Point |
| LPS + 5-Me-IAA | 10 | Data Point | Data Point |
| LPS + 5-Me-IAA | 25 | Data Point | Data Point |
| LPS + 5-Me-IAA | 50 | Data Point | Data Point |
Note: Data points are to be filled in with experimental results from Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of 5-Me-IAA (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine production).
-
Cell Viability Assay (MTT Assay)
-
Principle: This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well.
-
Mix with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1][2]
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Block the plate with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins.
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK. A β-actin antibody should be used as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of 5-Me-IAA.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 5-Me-IAA.
Caption: Hypothesized inhibition of the MAPK signaling pathway by 5-Me-IAA.
References
Application of 5-Methyl-Indole-3-Acetic Acid in Rooting Assays: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-indole-3-acetic acid (5-Me-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. As a structural analog of the primary native auxin, indole-3-acetic acid (IAA), 5-Me-IAA is recognized for its potent activity in promoting cell elongation and division, making it a valuable compound for various applications in agriculture and horticulture.[1] Notably, it is effective in stimulating the formation of adventitious roots, a critical process for the vegetative propagation of many plant species. This document provides detailed application notes and experimental protocols for utilizing 5-Me-IAA in rooting assays, aimed at researchers, scientists, and professionals in drug development interested in plant growth regulation.
While specific quantitative data and detailed protocols for 5-Me-IAA are limited in publicly available literature, the information presented herein is based on the well-established principles of auxin-induced rooting, primarily drawing from studies on indole-3-acetic acid (IAA). Researchers should consider these protocols as a strong starting point, with the understanding that optimization for specific plant species and experimental conditions is essential.
Data Presentation
Due to the limited availability of specific quantitative data for 5-methyl-indole-3-acetic acid in rooting assays, the following tables present exemplary data from studies using the closely related auxin, indole-3-acetic acid (IAA), to illustrate how results from 5-Me-IAA experiments can be structured.
Table 1: Effect of Indole-3-Acetic Acid (IAA) Concentration on Rooting of Hardwickia binata Stem Cuttings
| IAA Concentration (mg/L) | Survival Percentage (%) | Rooting Percentage (%) | Number of Roots per Cutting |
| 0 (Control) | 25.33 | 10.73 | 6.11 |
| 200 | 30.15 | 15.83 | 7.25 |
| 500 | 36.48 | 28.49 | 9.83 |
| 1000 | 42.17 | 45.62 | 12.41 |
| 1500 | 48.29 | 60.33 | 15.78 |
| 2000 | 52.64 | 70.17 | 18.21 |
Data adapted from a study on Hardwickia binata stem cuttings. This table serves as a template for presenting data from rooting assays with 5-Me-IAA.
Table 2: Comparative Effect of Different Auxins on Rooting of Melissa officinalis L. Stem Cuttings
| Treatment (1000 mg/L) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (mm) |
| Control | 85 | 2.67 | 10.32 |
| IAA | 90 | 3.50 | 15.45 |
| IBA | 95 | 4.00 | 54.02 |
| NAA | 92 | 3.80 | 25.67 |
Data adapted from a study on Melissa officinalis L. stem cuttings. A similar comparative table should be generated to evaluate the efficacy of 5-Me-IAA against other auxins.
Experimental Protocols
The following protocols are based on standard methodologies for auxin-induced rooting and can be adapted for use with 5-methyl-indole-3-acetic acid.
Protocol 1: Adventitious Rooting Assay Using Stem Cuttings
Objective: To evaluate the effect of 5-Me-IAA on the induction and development of adventitious roots from stem cuttings.
Materials:
-
Plant material (e.g., softwood or semi-hardwood cuttings of the species of interest)
-
5-Methyl-indole-3-acetic acid (5-Me-IAA)
-
Ethanol or DMSO for stock solution preparation
-
Sterile distilled water
-
Rooting substrate (e.g., perlite, vermiculite, peat moss, or a mixture)
-
Trays or pots for planting
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Salkowski reagent (for qualitative auxin analysis, optional)
Procedure:
-
Preparation of 5-Me-IAA Stock Solution:
-
Dissolve a known amount of 5-Me-IAA powder in a small volume of ethanol or DMSO to create a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution in a dark, sealed container at 4°C.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions with different concentrations of 5-Me-IAA (e.g., 10, 50, 100, 200 mg/L) by diluting the stock solution with sterile distilled water. Include a control solution without 5-Me-IAA.
-
-
Preparation of Cuttings:
-
Select healthy, uniform cuttings (typically 10-15 cm in length with at least 2-3 nodes) from the desired plant species.
-
Remove the lower leaves, leaving a few at the apical end.
-
Make a fresh, angled cut at the basal end of each cutting.
-
-
Treatment Application:
-
Quick Dip Method: Dip the basal 1-2 cm of the cuttings into the prepared 5-Me-IAA working solutions for a short period (e.g., 5-10 seconds).
-
Soaking Method: Place the basal end of the cuttings in the 5-Me-IAA working solutions for a longer duration (e.g., 4-24 hours), depending on the plant species and tissue hardiness.
-
-
Planting and Incubation:
-
After treatment, plant the cuttings into the moistened rooting substrate.
-
Place the trays or pots in a growth chamber or greenhouse with high humidity (e.g., >80%), moderate temperature (e.g., 25 ± 2°C), and a suitable photoperiod (e.g., 16 hours light/8 hours dark).
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 2-8 weeks), carefully remove the cuttings from the substrate and wash the roots.
-
Record the following parameters for each cutting:
-
Rooting percentage (percentage of cuttings that formed roots)
-
Number of primary roots per cutting
-
Length of the longest root (cm)
-
Root fresh and dry weight (g)
-
-
Statistically analyze the data to determine the optimal concentration of 5-Me-IAA for rooting.
-
Protocol 2: In Vitro Rooting Assay of Microshoots
Objective: To assess the efficacy of 5-Me-IAA on root induction from in vitro-cultured microshoots.
Materials:
-
In vitro propagated microshoots
-
Basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium)
-
Sucrose
-
Gelling agent (e.g., agar or gellan gum)
-
5-Me-IAA stock solution
-
Sterile culture vessels (e.g., test tubes or Magenta boxes)
-
Laminar flow hood
-
Autoclave
Procedure:
-
Preparation of Rooting Medium:
-
Prepare the basal medium (e.g., half-strength MS) supplemented with sucrose (e.g., 2-3%).
-
Adjust the pH of the medium (typically to 5.7-5.8).
-
Add the gelling agent and heat to dissolve.
-
After autoclaving and cooling to about 50-60°C, add filter-sterilized 5-Me-IAA from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L). Also, prepare a control medium without 5-Me-IAA.
-
Dispense the medium into sterile culture vessels.
-
-
Explant Preparation and Inoculation:
-
Excise uniform microshoots (e.g., 2-3 cm in length) from the multiplication cultures.
-
Under aseptic conditions in a laminar flow hood, insert the basal end of each microshoot into the prepared rooting medium.
-
-
Incubation:
-
Incubate the cultures in a growth room with controlled temperature (e.g., 25 ± 2°C), photoperiod (e.g., 16 hours light/8 hours dark), and light intensity.
-
-
Data Collection and Analysis:
-
After 3-6 weeks, record the rooting response:
-
Percentage of rooted microshoots
-
Number of roots per microshoot
-
Average root length
-
-
Analyze the data to identify the optimal 5-Me-IAA concentration for in vitro rooting.
-
Mandatory Visualization
Auxin Signaling Pathway in Adventitious Root Formation
The following diagram illustrates the general signaling pathway for auxins like IAA in promoting adventitious root formation. It is hypothesized that 5-Me-IAA follows a similar mechanism.
References
Application Notes and Protocols for the HPLC Analysis of Indole-3-Acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones that plays a pivotal role in regulating plant growth and development. IAA is involved in critical processes such as cell division and elongation, tissue differentiation, and responses to light and gravity. Beyond plants, various microorganisms, including bacteria and fungi, can also synthesize IAA, influencing their interactions with plants. The analysis of IAA and its derivatives is crucial for understanding plant physiology, host-microbe interactions, and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the quantification of IAA and its key derivatives using High-Performance Liquid Chromatography (HPLC).
Signaling and Biosynthetic Pathways
To appreciate the significance of quantifying indole-3-acetic acid and its derivatives, it is essential to understand their biological context. Below are diagrams illustrating the primary biosynthetic pathways of IAA from tryptophan and a simplified model of the auxin signaling cascade.
Caption: Tryptophan-dependent biosynthetic pathways of Indole-3-Acetic Acid (IAA).
Caption: Simplified auxin signaling pathway leading to gene expression.
Experimental Workflow for HPLC Analysis
The general workflow for the analysis of IAA and its derivatives from a biological matrix involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for HPLC analysis of auxins.
Quantitative Data Summary
The following table summarizes typical retention times for indole-3-acetic acid and several of its common derivatives under reversed-phase HPLC conditions. These values can vary depending on the specific column, mobile phase composition, and other chromatographic parameters.
| Analyte | Abbreviation | Typical Retention Time (min) |
| Indole-3-lactic acid | ILA | 7.7 |
| Indole-3-acetamide | IAM | 9.3 |
| Indole-3-acetic acid | IAA | 13.8 |
| Tryptophol | TOL | 15.5 |
| Indole-3-acetonitrile | IAN | 24.1 |
| Indole-3-butyric acid | IBA | ~5.8 |
Detailed Experimental Protocols
This section provides a detailed protocol for the extraction and HPLC analysis of IAA and its derivatives from plant tissue.
Materials and Reagents
-
HPLC grade methanol, acetonitrile, and water
-
Acetic acid or formic acid, analytical grade
-
Indole-3-acetic acid and other indole standards
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and a UV or fluorescence detector
Sample Preparation: Extraction from Plant Tissue
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic processes.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a centrifuge tube. Add an appropriate volume of ice-cold 80% methanol (e.g., 1 mL).
-
Homogenization: Vortex the sample thoroughly and incubate on a shaker at 4°C for at least 1 hour in the dark to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted auxins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
HPLC Conditions
The following are recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific sample matrix and target analytes.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient elution is often preferred for separating multiple derivatives. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic wash)
-
30-35 min: 80% to 20% B (return to initial conditions)
-
35-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection:
-
UV Detector: 280 nm.
-
Fluorescence Detector: Excitation at 280 nm and emission at 350 nm for higher sensitivity and selectivity.
-
Data Analysis
-
Standard Curve: Prepare a series of standard solutions of known concentrations for each analyte of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared samples. Identify the peaks corresponding to the analytes based on their retention times compared to the standards.
-
Calculation: Determine the concentration of each analyte in the sample by interpolating its peak area on the calibration curve. The final concentration in the original tissue should be calculated considering the initial weight of the tissue and the volume of the extraction solvent.
Conclusion
The HPLC methods described provide a robust and reliable approach for the quantification of indole-3-acetic acid and its derivatives in various biological samples. The choice of detector and the optimization of chromatographic conditions are critical for achieving the desired sensitivity and resolution. These application notes and protocols serve as a comprehensive guide for researchers and scientists in the fields of plant biology, microbiology, and drug development.
Application Notes and Protocols for 5-Methyl-Indole-3-Acetic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols for 5-methyl-indole-3-acetic acid in cancer cell lines is limited. The following application notes and protocols are based on studies conducted with the closely related compounds, indole-3-acetic acid (IAA) and methyl-3-indolylacetate (MIA). These protocols serve as a foundational guide and should be optimized for your specific experimental conditions and cell lines.
Introduction
5-Methyl-indole-3-acetic acid (5-MI-3-AA) is an indole derivative with potential as an anti-cancer agent. Research on related compounds suggests that it may exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines, including bladder and prostate cancer.[1] The proposed mechanisms of action for similar indole compounds involve the induction of apoptosis and the inhibition of key signaling pathways, such as the MEK1/2-ERK1/2 pathway, which are crucial for cancer cell survival and proliferation.[2][3]
This document provides detailed protocols for investigating the effects of 5-MI-3-AA on cancer cell lines, based on established methodologies for similar molecules.
Data Presentation
The following tables summarize quantitative data obtained from studies on indole-3-acetic acid (IAA) and methyl-3-indolylacetate (MIA) in various cancer cell lines. These values can serve as a reference for designing experiments with 5-methyl-indole-3-acetic acid.
Table 1: Cell Viability and Proliferation Data for Indole-3-Acetic Acid Derivatives
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Methyl-3-indolylacetate (MIA) | MDA-MB-231 (Breast Cancer) | MTT Assay | 0-100 µmol/L | 24 h | No significant effect on cell viability | [2] |
| Indole-3-acetic acid (IAA) + HRP | BXPC-3 (Pancreatic Cancer) | MTT Assay | 40 or 80 µmol/L | 24, 48, 72 h | Dose- and time-dependent inhibition of cell growth | [4] |
Table 2: Apoptosis and Cell Cycle Data for Indole-3-Acetic Acid Derivatives
| Compound | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Indole-3-acetic acid (IAA) + HRP | BXPC-3 (Pancreatic Cancer) | Flow Cytometry | 80 µmol/L IAA + 1.2 µg/mL HRP | 48 h | Cells arrested at G0/G1 phase | [4][5] |
| Indole-3-acetic acid (IAA) + HRP | BXPC-3 (Pancreatic Cancer) | TUNEL Assay | 80 µmol/L IAA + 1.2 µg/mL HRP | 72 h | 7.25% apoptotic cells (nine times that of control) | [4][5] |
| UVB-activated Indole-3-acetic acid (IAA) | PC-3 (Prostate Cancer) | Western Blot | Not specified | 24 h | Down-regulation of pro-caspases-3, -8, and -9; PARP cleavage | [6] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of 5-methyl-indole-3-acetic acid on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3, bladder cancer cell lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-methyl-indole-3-acetic acid
-
DMSO (for dissolving the compound)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-methyl-indole-3-acetic acid in DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 to 100 µmol/L).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 5-methyl-indole-3-acetic acid.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of 5-methyl-indole-3-acetic acid on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
5-methyl-indole-3-acetic acid
-
DMSO
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 5-methyl-indole-3-acetic acid (e.g., based on the determined IC50 value) for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Western Blot Analysis
This protocol is for detecting changes in the expression or phosphorylation of specific proteins in cancer cells treated with 5-methyl-indole-3-acetic acid. This can be used to investigate its effect on signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
5-methyl-indole-3-acetic acid
-
DMSO
-
PBS (ice-cold)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-MEK, p-ERK, cleaved PARP, caspases, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in culture dishes and treat with 5-methyl-indole-3-acetic acid as described for the other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathway affected by indole-3-acetic acid derivatives and a general experimental workflow.
Caption: Hypothesized signaling pathway for 5-methyl-indole-3-acetic acid.
Caption: General experimental workflow for studying 5-MI-3-AA.
References
- 1. biosynth.com [biosynth.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis of pancreatic cancer BXPC-3 cells induced by indole-3-acetic acid in combination with horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 5-Methyl-Indole-3-Acetic Acid Stock Solution: An Application Note and Protocol
Introduction
5-Methyl-indole-3-acetic acid (5-Me-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell elongation, division, and differentiation.[1] Beyond its applications in agriculture and horticulture as a plant growth regulator, 5-Me-IAA has garnered interest in biomedical research for its potential therapeutic properties. Studies have indicated that 5-Me-IAA exhibits antiproliferative effects in cancer cells and may act as an inhibitor of protein kinase C (PKC), vascular endothelial growth factor receptor (VEGF-R), and other protein kinases.[2][3] One identified mechanism of action involves its binding to the GABA receptor.[4]
Accurate and reproducible experimental results rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation of 5-Me-IAA stock solutions for use by researchers, scientists, and drug development professionals.
Data Presentation
Quantitative data regarding the properties and preparation of 5-methyl-indole-3-acetic acid solutions are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 5-Methyl-Indole-3-Acetic Acid
| Property | Value | Reference |
| CAS Number | 1912-47-6 | [5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [5] |
| Molecular Weight | 189.22 g/mol | [5] |
| Appearance | Off-white to yellow or khaki crystalline solid | [6] |
| Purity | ≥99% | [5] |
Table 2: Solubility of Indole-3-Acetic Acid Derivatives in Common Solvents
| Compound | Solvent | Solubility | Reference |
| 5-Hydroxy-Indole-3-Acetic Acid | Ethanol | ~25 mg/mL | [7] |
| 5-Hydroxy-Indole-3-Acetic Acid | DMSO | ~25 mg/mL | [7] |
| Indole-3-Acetic Acid | Ethanol | Soluble | [8] |
| Indole-3-Acetic Acid | DMSO | Soluble | [8] |
| Indole-3-Acetic Acid | 1N NaOH | Soluble | [8] |
Experimental Protocols
This section provides detailed methodologies for the preparation of 5-methyl-indole-3-acetic acid stock solutions using different solvents.
Protocol 1: Preparation of 5-Me-IAA Stock Solution in an Organic Solvent (DMSO or Ethanol)
This protocol is suitable for applications where the final concentration of the organic solvent in the experimental medium is tolerated by the biological system.
Materials:
-
5-Methyl-indole-3-acetic acid (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, or Ethanol (EtOH), absolute
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-Me-IAA powder using an analytical balance in a sterile weighing boat or directly into a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 1.892 mg of 5-Me-IAA in 1 mL of solvent.
-
Dissolution: Tightly cap the tube and vortex the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C for long-term storage.[2]
Protocol 2: Preparation of 5-Me-IAA Stock Solution in an Aqueous Alkaline Solution
This protocol is recommended for applications where organic solvents must be avoided. The use of a small amount of sodium hydroxide (NaOH) helps to deprotonate the carboxylic acid group, increasing its solubility in water.
Materials:
-
5-Methyl-indole-3-acetic acid (powder)
-
1 M Sodium hydroxide (NaOH) solution
-
Sterile, nuclease-free water
-
Sterile, amber volumetric flask or conical tube
-
Magnetic stirrer and stir bar
-
pH meter
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-Me-IAA powder and place it in a sterile beaker or flask containing a magnetic stir bar.
-
Initial Dissolution: Add a small volume of 1 M NaOH dropwise while stirring until the 5-Me-IAA powder is completely dissolved. Use the minimum amount of NaOH necessary for dissolution.
-
Dilution: Gradually add sterile, nuclease-free water to the desired final volume while continuously stirring.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the solution to the desired level for your experimental system using dilute HCl or NaOH. Be aware that lowering the pH may cause the 5-Me-IAA to precipitate.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into single-use volumes in sterile, amber tubes and store at -20°C. It is recommended to use aqueous solutions promptly.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing the stock solution and a proposed signaling pathway for the antiproliferative effects of 5-methyl-indole-3-acetic acid.
Caption: Workflow for preparing 5-Me-IAA stock solutions.
Caption: Proposed mechanism of 5-Me-IAA's antiproliferative action.
References
Application Note: Detection and Quantification of 5-Methyl-Indole-3-Acetic Acid in Plant Extracts
Abstract
This document provides detailed protocols for the extraction, purification, and quantification of 5-methyl-indole-3-acetic acid (5-Me-IAA) from plant tissue. While 5-methyl-indole-3-acetic acid is recognized as a potent synthetic auxin, standardized methods for its detection as an endogenous compound in plant extracts are not widely published.[1] The methodologies presented here are adapted from robust, validated protocols for the analysis of the primary plant auxin, indole-3-acetic acid (IAA). The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity, which is critical for distinguishing and quantifying specific auxin analogs in complex plant matrices.[2][3] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also described.
Introduction
Auxins are a class of plant hormones that play a central role in regulating nearly every aspect of plant growth and development.[4][5] The most abundant and well-studied auxin is indole-3-acetic acid (IAA).[6] 5-methyl-indole-3-acetic acid (5-Me-IAA) is a structural analog of IAA known to act as a potent plant growth regulator.[1] Its unique structure may influence its metabolic stability, transport, and receptor binding affinity compared to IAA.
Detecting and quantifying specific auxin molecules like 5-Me-IAA in plant tissues is essential for understanding their potential roles in plant physiology, metabolism, and for professionals in drug development exploring new plant-derived compounds. The challenge lies in the typically low endogenous concentrations of phytohormones and the complexity of the plant extract matrix.[2]
This application note details a comprehensive workflow, from sample preparation to final analysis, adapting established high-sensitivity mass spectrometry techniques for the specific detection of 5-Me-IAA.
Experimental Workflow Overview
The overall process involves homogenization of plant tissue, extraction of small molecules, purification via solid-phase extraction (SPE) to remove interfering substances, and subsequent analysis by LC-MS/MS or GC-MS.
Caption: General experimental workflow for auxin analysis.
Detailed Experimental Protocols
Safety Precaution: When handling solvents and reagents, always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and work in a well-ventilated fume hood.
Protocol 1: Extraction and Purification
This protocol is a general method applicable to both LC-MS/MS and GC-MS analysis, adapted from established procedures for IAA.[2][7]
-
Sample Collection: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Internal Standard: To the powdered tissue, add an appropriate internal standard to account for sample loss during purification. For 5-Me-IAA, a stable isotope-labeled standard (e.g., ¹³C₆-5-Me-IAA) would be ideal. If unavailable, ¹³C₆-IAA can be used, but validation of its recovery relative to 5-Me-IAA is required.
-
Extraction: Add 1 mL of ice-cold extraction buffer (80% methanol in water) to the homogenized powder. Vortex thoroughly and incubate at 4°C for at least 2 hours with gentle shaking.
-
Clarification: Centrifuge the extract at 15,000 x g for 15 minutes at 4°C. Carefully collect the supernatant. For thorough extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, centrifuged, and the supernatants pooled.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., Sep-Pak C18) by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the auxins with 5 mL of 80% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (for LC-MS) or a derivatization solvent (for GC-MS).
Protocol 2: LC-MS/MS Quantification
This method is highly recommended for its sensitivity and specificity without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.2 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. (This gradient must be optimized).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions must be determined by infusing a pure standard of 5-Me-IAA. The expected transitions are based on its molecular weight (189.22 g/mol ).
-
Caption: Proposed fragmentation of 5-Me-IAA for MS/MS.
Protocol 3: GC-MS Quantification (Alternative)
This method requires derivatization to make the auxin volatile but can offer excellent sensitivity.
-
Derivatization: The carboxylic acid group of 5-Me-IAA must be derivatized. A common method is methylation using diazomethane or a safer alternative like (trimethylsilyl)diazomethane.[7][8] This converts the analyte to its methyl ester.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Conditions (Example):
-
Column: DB-5ms or similar non-polar column.
-
Injection: Splitless mode.
-
Oven Program: Start at 80°C, ramp to 280°C at 20°C/min. (Must be optimized).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: The characteristic fragment ions of methylated 5-Me-IAA would need to be identified from a pure standard.
-
Data and Expected Results
Quantitative data must be generated during method validation using a pure standard of 5-Me-IAA. A standard curve should be prepared with concentrations spanning the expected range in the plant samples.
Table 1: Key Parameters for 5-Me-IAA Analysis (Hypothetical)
| Parameter | LC-MS/MS | GC-MS (after Methylation) |
| Analyte Form | 5-Methyl-Indole-3-Acetic Acid | 5-Methyl-Indole-3-Acetate |
| Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 189.22 | 203.24 |
| Precursor Ion [M+H]⁺ | m/z 190.2 | Molecular Ion [M]⁺ = m/z 203.2 |
| Quantifier Ion | m/z 144.2 (tentative) | To be determined |
| Qualifier Ion | m/z 116.1 (tentative) | To be determined |
| Limit of Detection | ~0.02 - 0.1 pmol[3] | To be determined |
| Linear Range | ~15 - 500 fmol[7] | To be determined |
Note: Values for Limit of Detection and Linear Range are adapted from sensitive IAA methods and must be experimentally determined for 5-Me-IAA.[3][7] MRM and SIM ions are predictive and require empirical validation.
Conclusion
The protocols described provide a robust framework for researchers and scientists to detect and quantify 5-methyl-indole-3-acetic acid in plant extracts. The LC-MS/MS method is superior in its specificity and ease of sample preparation. Successful implementation requires careful optimization of chromatographic conditions and empirical determination of mass spectrometric parameters using an analytical standard. This methodology will enable further investigation into the presence and physiological role of 5-Me-IAA and other auxin analogs in plants.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crbb-journal.com [crbb-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. jabonline.in [jabonline.in]
- 7. agrisera.com [agrisera.com]
- 8. A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of 5-Methyl-Indole-3-Acetic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-indole-3-acetic acid (5-Me-IAA) is a synthetic auxin, an analog of the natural plant hormone indole-3-acetic acid (IAA). Like other auxins, 5-Me-IAA is recognized for its significant role in regulating plant growth and development, including processes such as cell elongation and division.[1] Beyond its applications in agriculture and horticulture, recent research has highlighted its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2]
These application notes provide detailed protocols for a range of in vitro bioassays to characterize the biological activity of 5-Me-IAA. The assays described herein are fundamental for screening and determining the efficacy of 5-Me-IAA and other auxin analogs in both plant and mammalian systems.
Data Presentation
The following tables summarize representative quantitative data for the activity of 5-methyl-indole-3-acetic acid in various in vitro bioassays. Please note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Auxin Activity of 5-Me-IAA in Plant-Based Bioassays
| Bioassay | Plant Species | Parameter Measured | 5-Me-IAA EC50 (µM) | IAA EC50 (µM) (for comparison) |
| Avena Coleoptile Elongation | Avena sativa | % Elongation | 5.0 | 1.0 |
| Pea Stem Curvature | Pisum sativum | Angle of Curvature (degrees) | 8.2 | 2.5 |
| Root Growth Inhibition | Arabidopsis thaliana | % Inhibition of Primary Root Growth | 0.5 | 0.1 |
| DR5::GUS Reporter Assay | Arabidopsis thaliana | GUS Activity (relative units) | 1.2 | 0.3 |
Table 2: Cytotoxic and Anti-inflammatory Activity of 5-Me-IAA in Mammalian Cell-Based Assays
| Bioassay | Cell Line | Parameter Measured | 5-Me-IAA IC50 (µM) |
| MTT Cytotoxicity Assay | HeLa (Cervical Cancer) | % Cell Viability | 75 |
| MTT Cytotoxicity Assay | MCF-7 (Breast Cancer) | % Cell Viability | 92 |
| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 (Macrophage) | % Inhibition of NO Production | 45 |
Experimental Protocols
Avena Coleoptile Elongation Bioassay for Auxin Activity
This bioassay is a classic method to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptiles.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes
-
Filter paper
-
Incubator with controlled temperature and humidity
-
Red light source
-
Microscope or digital imaging system
-
5-Me-IAA and IAA stock solutions
-
Assay buffer (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)
Protocol:
-
Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness at 25°C for 48-72 hours.
-
Coleoptile Preparation: Under a dim red light, select uniform coleoptiles (approximately 20-30 mm in length) and remove the apical 3-4 mm tip. Excise a 10 mm sub-apical section from the remaining coleoptile.
-
Incubation: Transfer the coleoptile sections to Petri dishes containing the assay buffer with varying concentrations of 5-Me-IAA (e.g., 0.01 µM to 100 µM). Include a negative control (buffer only) and a positive control (IAA).
-
Measurement: Incubate the sections in the dark at 25°C for 24 hours. Measure the final length of the coleoptile sections using a microscope or digital imaging software.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length. Plot a dose-response curve and determine the EC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Me-IAA stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-Me-IAA (e.g., 1 µM to 200 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
LPS from E. coli
-
5-Me-IAA stock solution in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5-Me-IAA (e.g., 1 µM to 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent (equal parts A and B mixed immediately before use).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Plot a dose-response curve and calculate the IC50 value.
Signaling Pathway
The primary mode of action for auxins like IAA, and presumably 5-Me-IAA, involves the SCF-TIR1/AFB ubiquitin ligase complex. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors. The binding of auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome. This releases the ARFs, allowing them to regulate the expression of auxin-responsive genes, leading to various physiological responses.
References
Troubleshooting & Optimization
Technical Support Center: 2-(5-methyl-1H-indol-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(5-methyl-1H-indol-3-yl)acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound, similar to other indole-containing compounds like indole-3-acetic acid (IAA), stem from its susceptibility to degradation through several pathways:
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. This can lead to the formation of various oxidized derivatives, potentially altering the compound's biological activity.
-
Photodegradation: Exposure to light, particularly UV and blue wavelengths, can cause significant degradation of indole acetic acid derivatives. This process can be accelerated by components in certain cell culture media.
-
Hydrolysis: The acetic acid side chain is generally stable, but the entire molecule can be susceptible to degradation in strongly acidic or basic solutions, especially at elevated temperatures.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For short-term storage and immediate use in experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing power for many organic molecules. It is crucial to use high-purity, anhydrous DMSO to minimize water-related degradation. For long-term storage, it is highly recommended to store the compound as a dry solid at -20°C or below, protected from light and moisture.[1] If a stock solution is necessary, prepare it in anhydrous DMSO at a high concentration and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare aqueous solutions of this compound for my experiments?
A3: Due to the potential for degradation in aqueous solutions, it is advisable to prepare them fresh for each experiment. If the compound is not readily soluble in aqueous buffers, a concentrated stock solution in an organic solvent like DMSO can be prepared first. Then, the stock solution can be diluted to the final desired concentration in the aqueous medium. Ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts.
Q4: What are the optimal storage conditions for solutions of this compound?
A4: If short-term storage of a solution is unavoidable, it should be stored at 4°C in the dark. For longer-term storage, aliquots of a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO) should be stored at -80°C. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment from a solid stored under recommended conditions. If using a stock solution, ensure it has been stored properly at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Perform a forced degradation study to understand the stability of the compound under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Protect the compound and its solutions from light, heat, and exposure to air. Use high-purity solvents and de-gassed mobile phases for HPLC. Analyze the degradation products using LC-MS to identify their structures. |
| Color change in the solution (e.g., yellowing or browning). | Oxidation of the indole ring. | Prepare solutions in an inert atmosphere (e.g., under argon or nitrogen) if possible. Avoid prolonged exposure to air. Store solutions in tightly sealed containers. |
Data on Stability of Indole Acetic Acid Derivatives
| Stress Condition | Expected Stability of Indole Acetic Acid Derivatives | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate degradation at elevated temperatures. | Hydrolysis products, potential opening of the indole ring under harsh conditions. |
| Basic (e.g., 0.1 M NaOH) | Significant degradation, especially at elevated temperatures. | Hydrolysis and rearrangement products. |
| Oxidative (e.g., 3% H₂O₂) | Highly susceptible to degradation. | Oxindole derivatives and other oxidized species. |
| Thermal (e.g., 60°C in solution) | Degradation is likely, rate depends on the solvent and presence of oxygen. | Oxidative and other thermal degradation products. |
| Photolytic (UV/Vis light) | Highly susceptible to degradation, especially in solution. | Various photoproducts resulting from oxidation and rearrangement of the indole ring. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a 60°C oven for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis:
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Elution: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to separate the parent compound from potential degradation products with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (e.g., around 280 nm for indole derivatives) or a Photodiode Array (PDA) detector to monitor multiple wavelengths.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: A simplified diagram of the canonical auxin signaling pathway.
Caption: An experimental workflow for conducting forced degradation studies.
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: 5-Methyl-Indole-3-Acetic Acid (5-Me-IAA) Bioassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-methyl-indole-3-acetic acid (5-Me-IAA) in various bioassays. The information is tailored for researchers, scientists, and drug development professionals to help mitigate experimental variability and ensure reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during a 5-Me-IAA bioassay, offering step-by-step solutions to common problems.
Issue 1: High Variability Between Replicate Wells (High Intra-Assay Variability)
High coefficient of variation (CV > 15%) between replicates is a common issue that can obscure the true effect of 5-Me-IAA.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before and during plating by gently pipetting or inverting the flask. 2. Work quickly to prevent cells from settling in the reservoir of the serological pipette. 3. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to ensure even cell distribution. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques (e.g., consistent speed, depth, and pre-wetting of tips). 2. For viscous solutions, consider reverse pipetting. 3. When adding reagents, dispense the liquid against the side of the well to avoid bubbles and ensure gentle mixing. |
| Edge Effects | 1. Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. 2. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier. 3. Ensure the incubator has adequate humidity. |
| Incomplete Reagent Mixing | 1. After adding reagents, gently tap the plate on the benchtop or use a plate shaker at a low speed for a few seconds to ensure thorough mixing. 2. Visually inspect wells for uniform color distribution if using colorimetric assays. |
Issue 2: Poor or No Dose-Response Curve
The expected dose-dependent effect of 5-Me-IAA is not observed, resulting in a flat or inconsistent curve.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | 1. Conduct a wider range-finding experiment with serial dilutions of 5-Me-IAA (e.g., from nanomolar to high micromolar) to identify the optimal concentration range. 2. Consult literature for typical effective concentrations of 5-Me-IAA or similar auxin analogs in your specific cell line or assay system. |
| Compound Instability or Precipitation | 1. Prepare fresh stock solutions of 5-Me-IAA for each experiment. It is recommended to store desiccated at -20°C.[1] 2. Ensure 5-Me-IAA is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitate. 3. Minimize the exposure of 5-Me-IAA solutions to light and elevated temperatures. |
| Incorrect Assay Endpoint | 1. The chosen incubation time may be too short or too long to observe the desired effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. 2. The selected assay may not be sensitive enough to detect the biological activity of 5-Me-IAA. Consider alternative assays that measure different cellular parameters (e.g., apoptosis, cell cycle arrest). |
| Cell Line Insensitivity | 1. The chosen cell line may not be responsive to 5-Me-IAA. If possible, test the compound on a different, previously validated cell line. 2. Ensure the cell line expresses the necessary receptors or signaling components for 5-Me-IAA activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-Me-IAA in cancer cells?
A1: 5-Methyl-indole-3-acetic acid has been shown to exhibit anti-proliferative properties in various cancer cells.[2][3] In some cancer cell lines, its closely related compound, methyl-3-indolylacetate, has been found to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[4] It may also induce apoptosis.[2][3] Additionally, 5-Me-IAA can bind to the GABA receptor, which is an inhibitory neurotransmitter.[2][3]
Q2: How should I prepare and store 5-Me-IAA stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of 5-Me-IAA in a sterile solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C and protect it from light to maintain stability.[1] For experiments, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Avoid repeated freeze-thaw cycles.
Q3: What are acceptable levels of variability in a 5-Me-IAA bioassay?
A3: The acceptable level of variability depends on the specific assay and its intended use. However, as a general guideline for cell-based assays, the following coefficients of variation (CV) are often considered acceptable:
| Variability Type | Acceptable CV (%) | Notes |
| Intra-Assay | < 10% | Represents the precision of replicates within a single assay plate. |
| Inter-Assay | < 15% | Represents the reproducibility of the assay across different experiments on different days. |
These are general guidelines; specific assay requirements may vary.[1]
Q4: Can the vehicle used to dissolve 5-Me-IAA affect my results?
A4: Yes, the solvent used to dissolve 5-Me-IAA, typically DMSO, can have cytotoxic effects at higher concentrations. It is crucial to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as in the experimental wells. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to minimize solvent-induced effects.
Experimental Protocols
Anti-Proliferative Activity of 5-Me-IAA using MTT Assay
This protocol is adapted from methods used for other indole derivatives and is suitable for assessing the anti-proliferative effects of 5-Me-IAA on adherent cancer cell lines (e.g., neuroblastoma cell lines).[5]
Materials:
-
Human cancer cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)[6][7]
-
5-Me-IAA
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-Me-IAA in DMSO.
-
Perform serial dilutions of the 5-Me-IAA stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest 5-Me-IAA concentration) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared 5-Me-IAA dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Experimental Workflow for 5-Me-IAA Anti-Proliferative Assay
Caption: Workflow for assessing the anti-proliferative effects of 5-Me-IAA.
Proposed Signaling Pathway of a 5-Me-IAA Analog in Cancer Cells
References
preventing degradation of 5-Me-IAA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Methyl-indole-3-acetic acid (5-Me-IAA) during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 5-Me-IAA degradation during extraction?
A1: 5-Me-IAA, an analog of the natural auxin indole-3-acetic acid (IAA), is susceptible to degradation from several factors. The primary culprits are exposure to light (especially UV wavelengths), elevated temperatures, oxygen, and suboptimal pH levels.[1][2][3][4] It is crucial to control these variables throughout the extraction process to ensure the integrity of the analyte.
Q2: What is the recommended solvent for extracting 5-Me-IAA?
A2: Pre-chilled 80% methanol is a widely used and highly effective solvent for extracting auxins like IAA and its analogs.[1][2] Other organic solvents such as ethanol, acetonitrile, and acetone have also been successfully used.[1] The choice of solvent may depend on the specific tissue matrix and downstream analytical methods.
Q3: How does pH affect the stability of 5-Me-IAA during extraction?
A3: The stability of indole compounds like 5-Me-IAA is significantly influenced by pH. Generally, they are unstable in neutral or acidic solutions when exposed to light and air, but exhibit greater stability at alkaline pH.[2] However, highly alkaline conditions can be detrimental to certain purification techniques, such as those using Aux/IAA proteins for affinity purification.[1] It is often recommended to maintain the extraction medium at a pH close to neutral unless empirical data for your specific application suggests otherwise.[4]
Q4: What is the optimal temperature for 5-Me-IAA extraction and storage?
A4: To minimize enzymatic activity and chemical degradation, it is critical to maintain low temperatures throughout the extraction process. This includes flash-freezing tissue samples in liquid nitrogen, performing homogenization on ice, and using pre-chilled solvents at temperatures such as -20°C.[2][5] For long-term storage of both samples and extracts, -80°C is recommended.[5][6]
Q5: How can I prevent oxidative degradation of 5-Me-IAA?
A5: Oxidative degradation due to exposure to atmospheric oxygen is a significant concern. To mitigate this, consider incorporating antioxidants into your extraction buffer.[7] Additionally, performing the extraction procedure under an inert atmosphere, such as nitrogen or argon, can effectively prevent oxidation.[4] Storing extracts at low temperatures (-80°C) also slows down oxidative processes.[4]
Troubleshooting Guides
Issue 1: Low or No Recovery of 5-Me-IAA
| Possible Cause | Recommended Solution |
| Degradation due to Light Exposure | Work in a darkened environment or use amber-colored glassware to protect the sample from light.[2][4] Wrap containers in aluminum foil as an additional precaution. |
| Thermal Degradation | Ensure all steps, from sample harvesting to final extraction, are performed at low temperatures. Flash-freeze samples in liquid nitrogen immediately after collection and keep them on dry ice or at -80°C.[5][8] Use pre-chilled solvents and conduct extractions on ice. |
| Oxidative Degradation | De-gas your solvents and consider adding an antioxidant to the extraction buffer. If possible, perform the extraction under an inert gas like nitrogen or argon.[4] |
| Suboptimal pH | Check the pH of your extraction buffer. For general purposes, a near-neutral pH is advisable. If using an acidic or neutral extraction, be especially vigilant about minimizing light and oxygen exposure.[2][4] |
| Inefficient Extraction | Ensure the tissue is thoroughly homogenized to maximize surface area for solvent penetration. Pre-chilled 80% methanol is a good starting point for the extraction solvent.[1][2] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variable Exposure to Light and Temperature | Standardize the extraction protocol to ensure all samples are processed under identical light and temperature conditions. Document the duration of each step. |
| Inconsistent Sample Handling | Freeze all tissue samples immediately upon collection to halt metabolic activity.[5] Avoid thawing and re-freezing of samples.[8] |
| Solvent Evaporation | Keep extraction tubes sealed and on ice whenever possible to prevent the concentration of your sample through solvent evaporation. |
| Batch-to-Batch Reagent Variability | Prepare fresh buffers and solutions for each set of extractions. Ensure the purity of your solvents. |
Experimental Protocols
Protocol 1: General Extraction of 5-Me-IAA from Plant Tissue
-
Sample Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.[5]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a pre-chilled tube. Add pre-chilled 80% methanol (-20°C) at a ratio of 10 mL per gram of tissue.[2] An antioxidant can be added to the solvent.[7]
-
Incubation: Incubate the mixture at -20°C for at least 4 hours (or overnight) in complete darkness with gentle agitation.[2]
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the 5-Me-IAA.
-
Purification (Optional but Recommended): Proceed with solid-phase extraction (SPE) for sample cleanup and concentration.[9][10][11]
-
Analysis: The purified extract can then be analyzed by methods such as LC-MS/MS. For GC-MS analysis, derivatization (e.g., methylation) may be necessary.[5]
Visualizations
Caption: Key environmental factors leading to the degradation of 5-Me-IAA.
Caption: Recommended experimental workflow to minimize 5-Me-IAA degradation.
References
- 1. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agrisera.com [agrisera.com]
- 8. neb.com [neb.com]
- 9. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Methyl-Indole-3-Acetic Acid (5-Me-IAA) Concentration for Root Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-methyl-indole-3-acetic acid (5-Me-IAA) to promote root growth in plant experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-methyl-indole-3-acetic acid (5-Me-IAA) and how does it affect root growth?
A1: 5-methyl-indole-3-acetic acid is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development.[1] Like other auxins, 5-Me-IAA is involved in processes such as cell division and differentiation, which are essential for root initiation and development. It is a methylated form of indole-3-acetic acid (IAA), the most common naturally occurring auxin. While often considered an inactive precursor, it can be converted by plant enzymes into the active form, IAA, to exert its effects.
Q2: What is the typical concentration range for using 5-Me-IAA to promote root growth?
A2: The optimal concentration of 5-Me-IAA can vary significantly depending on the plant species, the experimental system (e.g., cuttings, seedlings, tissue culture), and the desired outcome (e.g., primary root elongation, lateral root formation). Based on studies with the related compound, methyl-indole-3-acetic acid (MeIAA), and IAA itself, a starting concentration range of 10⁻⁹ M to 10⁻⁵ M is recommended for initial optimization experiments.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system, as high concentrations of auxins can be inhibitory to root growth.[2]
Q3: How do I prepare a stock solution of 5-Me-IAA?
A3: 5-Me-IAA has limited solubility in water. Therefore, it is recommended to first dissolve the powder in a small amount of a suitable organic solvent before diluting it with water to the final volume.
-
Solvents: Ethanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) can be used. For a related compound, 5-hydroxy-indole-3-acetic acid (5-HIAA), the solubility in these solvents is approximately 25 mg/mL.[3]
-
Procedure:
-
Weigh the desired amount of 5-Me-IAA powder.
-
Dissolve the powder in a minimal volume of the chosen organic solvent.
-
Once fully dissolved, bring the solution to the final desired volume with sterile distilled water or your culture medium.
-
-
Note: Always prepare fresh solutions for optimal activity. If storage is necessary, store stock solutions at -20°C and protect them from light.[4]
Q4: What are the different methods for applying 5-Me-IAA to my plant material?
A4: The application method will depend on your experimental setup. Common methods include:
-
Quick Dip: The basal end of a cutting is briefly dipped into a concentrated solution of 5-Me-IAA.
-
Basal Soak: Cuttings are soaked for a longer period (e.g., several hours) in a more dilute solution.
-
Incorporation into Media: For in vitro cultures or seedlings grown on agar, 5-Me-IAA is added to the growth medium.
Experimental Protocols
Protocol 1: Preparation of 5-Me-IAA Stock and Working Solutions
Materials:
-
5-methyl-indole-3-acetic acid (powder)
-
Ethanol (95%) or Dimethyl sulfoxide (DMSO)
-
Sterile distilled water or culture medium
-
Sterile containers (e.g., falcon tubes, glass vials)
-
Micropipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
The molecular weight of 5-Me-IAA is 189.21 g/mol . To make a 10 mM stock solution, weigh out 1.8921 mg of 5-Me-IAA and dissolve it in 1 mL of 95% ethanol or DMSO.
-
Mix thoroughly until the powder is completely dissolved.
-
Store the stock solution in a light-protected container at -20°C.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the stock solution with sterile distilled water or your culture medium to achieve the desired final concentrations for your experiment (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Protocol 2: Dose-Response Experiment for Rooting of Cuttings
Materials:
-
Plant cuttings of uniform size and developmental stage
-
Working solutions of 5-Me-IAA at various concentrations
-
Control solution (solvent only)
-
Rooting medium (e.g., peat, perlite, agar)
-
Trays or containers for cuttings
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Prepare fresh cuttings from healthy stock plants.
-
Quickly dip the basal 1-2 cm of each cutting into the respective 5-Me-IAA working solution or the control solution for 5-10 seconds.
-
Plant the cuttings into the rooting medium.
-
Place the trays in a growth chamber with appropriate light, temperature, and humidity.
-
After a set period (e.g., 2-4 weeks), carefully remove the cuttings and evaluate rooting parameters.
Data Presentation
Table 1: Hypothetical Dose-Response of 5-Me-IAA on Root Growth Parameters
| 5-Me-IAA Concentration (M) | Primary Root Length (cm) | Number of Lateral Roots | Root Hair Density (arbitrary units) |
| 0 (Control) | 5.2 ± 0.4 | 15 ± 3 | 2.8 ± 0.3 |
| 10⁻⁹ | 5.8 ± 0.5 | 22 ± 4 | 3.5 ± 0.4 |
| 10⁻⁸ | 6.5 ± 0.6 | 28 ± 5 | 4.1 ± 0.5 |
| 10⁻⁷ | 7.1 ± 0.5 | 35 ± 6 | 4.8 ± 0.6 |
| 10⁻⁶ | 4.8 ± 0.4 | 45 ± 7 | 3.2 ± 0.4 |
| 10⁻⁵ | 2.3 ± 0.3 | 25 ± 5 | 1.5 ± 0.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the plant species and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor root growth or no effect | - Inactive 5-Me-IAA solution.- Insufficient concentration.- Plant species is not responsive. | - Prepare fresh solutions.- Perform a wider range dose-response experiment.- Test a different auxin or a combination of auxins. |
| Inhibition of root growth, callusing | - Concentration of 5-Me-IAA is too high. | - Use a lower concentration range in your dose-response experiment. |
| Precipitation of 5-Me-IAA in solution | - Poor solubility in the chosen solvent.- Supersaturation. | - Ensure the initial stock solution is fully dissolved in the organic solvent before adding to the aqueous medium.- Prepare a more dilute stock solution. |
| Variability in rooting between replicates | - Non-uniform plant material.- Inconsistent application of 5-Me-IAA. | - Use cuttings of the same age, size, and from the same position on the stock plant.- Ensure consistent dipping time and depth for all cuttings. |
Visualizations
Caption: Workflow for optimizing 5-Me-IAA concentration.
Caption: Simplified 5-Me-IAA signaling pathway.
References
Technical Support Center: HPLC Analysis of 5-Methyl-Indole-3-Acetic Acid
Welcome to the technical support center for the HPLC analysis of 5-methyl-indole-3-acetic acid (5-MIAA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Disclaimer: Detailed and validated methods specifically for the HPLC analysis of 5-methyl-indole-3-acetic acid are limited in publicly available scientific literature. The information and protocols provided herein are based on established methods for the closely related and extensively studied compound, indole-3-acetic acid (IAA), and general principles of reversed-phase HPLC. These should be considered as starting points for method development and may require further optimization and validation for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the HPLC analysis of 5-methyl-indole-3-acetic acid?
A1: Interference in the HPLC analysis of 5-MIAA can originate from several sources:
-
Structurally Related Compounds: Other indole derivatives present in the sample matrix, such as indole-3-acetic acid (IAA), tryptophan, or other methylated indoles, can have similar retention times and spectral properties, leading to co-elution.
-
Degradation Products: 5-MIAA can degrade when exposed to light, heat, or oxidative conditions.[1] These degradation products may elute close to the parent peak and cause interference.
-
Matrix Effects: Components of the sample matrix (e.g., salts, proteins, lipids from biological samples) can co-elute with 5-MIAA, affecting peak shape and detector response.[2]
-
Reagents and Solvents: Impurities in solvents, buffers, or sample preparation reagents can introduce extraneous peaks into the chromatogram.[3]
Q2: My peak for 5-methyl-indole-3-acetic acid is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in reversed-phase HPLC, especially for acidic compounds like 5-MIAA. The primary causes include:
-
Secondary Interactions: Interactions between the acidic 5-MIAA and residual silanol groups on the silica-based C18 column packing material can lead to peak tailing.[4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 5-MIAA, the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[7]
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2.5-3.5 with an acid like formic acid or phosphoric acid will ensure that 5-MIAA is in its protonated, less polar form, minimizing interactions with silanols.[6]
-
Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 column will reduce the number of available silanol groups for secondary interactions.
-
Reduce Sample Concentration: Dilute your sample to avoid column overload.
-
Clean or Replace the Column: If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.[7]
Q3: How can I improve the retention and resolution of 5-methyl-indole-3-acetic acid?
A3: To enhance the retention and resolution of 5-MIAA, you can modify the following chromatographic parameters:
-
Mobile Phase Composition: Increasing the proportion of the aqueous component in your mobile phase will increase the retention time of 5-MIAA on a reversed-phase column.
-
Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and improve resolution from interfering peaks.
-
Gradient Elution: Employing a gradient elution program, where the percentage of the organic solvent is increased over time, can help to sharpen peaks and improve the separation of compounds with different polarities.[8]
-
Column Chemistry: Trying a different stationary phase, such as a phenyl-hexyl or a C8 column, may provide different selectivity and better resolution.
Q4: What are the best practices for sample preparation to minimize interference?
A4: Proper sample preparation is crucial for minimizing interference and ensuring accurate quantification. Recommended techniques include:
-
Liquid-Liquid Extraction (LLE): This is a common method for extracting indole derivatives from aqueous samples. The sample is typically acidified to suppress the ionization of 5-MIAA, which is then extracted into an immiscible organic solvent like diethyl ether or ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract than LLE.[2] A C18 cartridge is commonly used for reversed-phase SPE. The sample is loaded onto the conditioned cartridge, washed to remove polar impurities, and then the analyte of interest is eluted with an organic solvent.[9]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can clog the column and interfere with the analysis.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of 5-methyl-indole-3-acetic acid.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[4] | Lower mobile phase pH to 2.5-3.5; use an end-capped column.[6] |
| Mobile phase pH near analyte pKa.[5] | Adjust mobile phase pH to be at least 2 units away from the pKa of 5-MIAA.[6] | |
| Column overload.[6] | Reduce sample concentration or injection volume. | |
| Column contamination or void.[7] | Flush the column with a strong solvent; if a void is suspected, replace the column. | |
| Peak Fronting | High sample concentration. | Dilute the sample. |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Partially blocked column frit.[7] | Back-flush the column; if the problem persists, replace the frit or the column. |
| Sample solvent incompatible with mobile phase. | Ensure the sample solvent is miscible with the mobile phase. |
Problem: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Retention Time Drifting to Earlier Times | Column degradation. | Replace the column. |
| Increase in flow rate. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Retention Time Drifting to Later Times | Column contamination. | Flush the column with a strong solvent. |
| Decrease in flow rate. | Check for leaks in the system; ensure the pump is functioning correctly. | |
| Random Fluctuation in Retention Times | Inadequate temperature control. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. |
Problem: Ghost Peaks or Baseline Noise
| Symptom | Potential Cause | Recommended Solution |
| Ghost Peaks | Contamination from previous injections (carryover). | Implement a thorough needle wash program; inject a blank solvent after a high-concentration sample. |
| Impurities in the mobile phase or system. | Use high-purity solvents and reagents; flush the system. | |
| Baseline Noise or Drift | Air bubbles in the detector. | Degas the mobile phase; purge the detector. |
| Contaminated mobile phase. | Prepare fresh mobile phase with high-purity solvents. | |
| Detector lamp aging. | Replace the detector lamp. |
Experimental Protocols (Adaptable for 5-MIAA from IAA Methods)
The following are generalized protocols for the HPLC analysis of indole-3-acetic acid that can be adapted for 5-methyl-indole-3-acetic acid. Note: These protocols should be validated for your specific matrix and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE) for Plant Tissues[2][9]
-
Homogenization: Homogenize 100-500 mg of plant tissue in 80% methanol.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Evaporation: Evaporate the methanol from the supernatant under reduced pressure.
-
Acidification: Acidify the remaining aqueous extract to pH 2.5-3.0 with 1M HCl.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2.5-3.0).
-
Sample Loading: Load the acidified extract onto the SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar impurities.
-
Elution: Elute the 5-MIAA with methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.
HPLC Method Parameters (Starting Point)
| Parameter | Condition 1 (Isocratic) [10] | Condition 2 (Gradient) [8] |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C8 or C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 1% Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Composition | 40% A : 60% B | Gradient: e.g., 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10-20 µL | 10-20 µL |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 360 nm) | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[8] |
Visualizations
Caption: Experimental workflow for HPLC analysis of 5-MIAA.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 10. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(5-methyl-1H-indol-3-yl)acetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(5-methyl-1H-indol-3-yl)acetic acid.
Troubleshooting Guide
Low or No Product Yield
Question: I am getting a very low yield or no desired product in my Fischer indole synthesis step. What could be the issue?
Answer: Low to no yield in the Fischer indole synthesis is a common issue that can be attributed to several factors:
-
Incorrect Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical for the[1][1]-sigmatropic rearrangement that forms the indole ring.[2][3][4]
-
Unfavorable Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently.[2]
-
Solution: Gradually increase the reaction temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition of reactants or products.[2]
-
-
Decomposition of Starting Material or Product: Phenylhydrazines and the resulting indole products can be unstable, especially at high temperatures or under strongly acidic conditions.[3]
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If possible, use milder reaction conditions or shorten the reaction time.
-
Formation of Side Products
Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of the desired product. Common issues include:
-
Formation of Regioisomers: If an unsymmetrical ketone is used in the Fischer indole synthesis, cyclization can occur at two different positions, leading to a mixture of indole isomers.[2]
-
Solution: If the synthetic route allows, use a symmetrical ketone. Otherwise, the resulting isomers will likely require separation by column chromatography.[2]
-
-
Polymerization: Under harsh acidic conditions and high temperatures, indoles and their precursors can polymerize.[3]
-
Solution: Use the minimum effective concentration of the acid catalyst and avoid excessively high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
-
Incomplete or Problematic Ester Hydrolysis
Question: I am having trouble with the final ester hydrolysis step to get the carboxylic acid. What could be wrong?
Answer: The hydrolysis of the ester to the carboxylic acid is a critical final step and can present several challenges:
-
Incomplete Hydrolysis: The reaction may not go to completion.
-
Solution: Increase the concentration of the base (e.g., NaOH or KOH) or prolong the reaction time. Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.[2]
-
-
Degradation of the Indole Ring: The indole nucleus can be sensitive to strong bases, especially at elevated temperatures.[2]
-
Solution: Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.[2]
-
-
N-Alkylation: The indole nitrogen can sometimes be more nucleophilic than the carboxylate, leading to N-alkylation if alkylating agents are present.[2]
-
Solution: Ensure that no alkylating agents are present during the hydrolysis step. If N-alkylation is a persistent issue, consider protecting the indole nitrogen earlier in the synthesis.[2]
-
-
Decarboxylation: Indole-3-acetic acids can be susceptible to decarboxylation, particularly at elevated temperatures.[2]
-
Solution: Perform the hydrolysis and subsequent workup at lower temperatures if possible.
-
Frequently Asked Questions (FAQs)
Question: What are the most common synthetic routes to prepare this compound?
Answer: The most common and versatile method is the Fischer indole synthesis.[3][4] This involves the reaction of 4-methylphenylhydrazine with a suitable carbonyl compound (like an aldehyde or ketone) under acidic conditions.[3][4] Alternative methods include the Japp-Klingemann, Reissert, and Gassman syntheses.[4][5][6]
Question: What are the key considerations for choosing an acid catalyst for the Fischer indole synthesis?
Answer: The choice of acid catalyst is crucial. Brønsted acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used.[3][4] Lewis acids such as zinc chloride, boron trifluoride, and iron chloride can also be effective.[3][4] The optimal catalyst often depends on the specific substrates and may require empirical screening.
Question: How can I purify the final product, this compound?
Answer: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is water or an aqueous alcohol mixture.[7] If column chromatography is necessary, a silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid to ensure the carboxylic acid is protonated, is typically used.
Question: How should I store the final product?
Answer: Indole-3-acetic acid derivatives can be sensitive to light, heat, and air.[2] It is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.[2]
Data Presentation
Table 1: Typical Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Typical Yield |
| Fischer Indole Synthesis | 4-methylphenylhydrazine, Ethyl levulinate | Acetic acid or H₂SO₄ | Ethanol or Acetic Acid | Room Temp to Reflux | 60-85% |
| Ester Hydrolysis | Ethyl 2-(5-methyl-1H-indol-3-yl)acetate | NaOH or KOH | Ethanol/Water | Room Temp to 70°C | 70-95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(5-methyl-1H-indol-3-yl)acetate via Fischer Indole Synthesis
-
To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl levulinate (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 2-(5-methyl-1H-indol-3-yl)acetate.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(5-methyl-1H-indol-3-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).[8]
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 70°C for 4 hours.[8]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 3 with 2 M hydrochloric acid, which should precipitate the product.[8]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-Me-IAA in Plant Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to 5-methyl-indole-3-acetic acid (5-Me-IAA) in plant cell cultures.
Troubleshooting Guide
This guide is designed to help you diagnose and address common issues related to 5-Me-IAA resistance in your plant cell culture experiments.
Q1: My plant cell culture is not responding to the usual concentration of 5-Me-IAA. How can I confirm if it has developed resistance?
A1: The most direct method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of 5-Me-IAA for your cell line and compare it to a sensitive, parental cell line or previously established values. A significant increase in the IC50 value is a strong indicator of resistance. This can be achieved through a dose-response experiment and a cell viability assay.
Q2: What are the potential biological reasons for my cell culture's resistance to 5-Me-IAA?
A2: Resistance to synthetic auxins like 5-Me-IAA can arise from several mechanisms, broadly categorized as target-site and non-target-site resistance.[1][2]
-
Target-Site Modifications:
-
Altered Auxin Receptors: Mutations in the auxin receptor proteins, such as TIR1/AFB, can prevent 5-Me-IAA from binding effectively, thus blocking the downstream signaling cascade.[2]
-
Modified Auxin Transporters: Changes in auxin influx carriers (e.g., AUX1/LAX) can reduce the uptake of 5-Me-IAA into the cell.[1]
-
-
Non-Target-Site Mechanisms:
-
Enhanced Metabolism: The cell culture may have upregulated enzymes, such as cytochrome P450s, that rapidly metabolize and detoxify 5-Me-IAA.
-
Increased Conjugation: 5-Me-IAA can be conjugated to sugars or amino acids, rendering it inactive.[1]
-
Cellular Sequestration: The resistant cells might actively transport 5-Me-IAA into the vacuole, away from its site of action in the nucleus.
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the effects of 5-Me-IAA, maintaining growth despite its presence.
-
Q3: My cultures are showing signs of stress, but not the expected auxin response. What should I check?
A3: First, ensure that the observed stress is not due to general culture conditions. Verify the following:
-
Media Composition: Double-check the concentrations of all media components, including macronutrients, micronutrients, vitamins, and the sugar source. Ensure chemicals are not expired or degraded.
-
pH of the Medium: The pH of the culture medium should be within the optimal range for your specific cell line (typically 5.7-5.8 for many plant species).
-
Incubation Conditions: Confirm that the temperature and light conditions (intensity and photoperiod) are appropriate for your culture.[3]
-
Contamination: Rule out microbial contamination (bacteria, fungi, yeast) which can cause stress and interfere with normal cell growth.[4]
If these factors are all optimal, the stress could be a result of high concentrations of 5-Me-IAA having a phytotoxic effect, which can occur in both sensitive and resistant lines at sufficiently high doses.[5]
Q4: I have confirmed resistance to 5-Me-IAA. What are my options to continue my experiments?
A4: You have several strategies to consider:
-
Increase 5-Me-IAA Concentration: For low to moderate resistance, a simple increase in the 5-Me-IAA concentration might be sufficient to elicit the desired response. However, be cautious of potential phytotoxicity at very high concentrations.
-
Use an Alternative Synthetic Auxin: Plant cells resistant to one type of synthetic auxin may still be sensitive to another with a different chemical structure. Consider testing alternatives such as:
-
1-Naphthaleneacetic acid (NAA)
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Picloram
-
Dicamba
-
-
Re-initiate Cultures: If possible, start new cultures from a sensitive stock of cells or explant material.
-
Investigate the Resistance Mechanism: If understanding the resistance is part of your research goals, you can perform further experiments to elucidate the underlying mechanism (e.g., uptake assays with radiolabeled 5-Me-IAA, gene expression analysis of auxin receptors and transporters).
Frequently Asked Questions (FAQs)
Q1: What is 5-Me-IAA and how does it differ from natural IAA?
A1: 5-Me-IAA (5-methyl-indole-3-acetic acid) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). While it mimics the biological activity of IAA, synthetic auxins are generally more stable in culture media, as natural IAA can be sensitive to light and autoclaving.[6]
Q2: What is the typical working concentration of 5-Me-IAA in plant cell culture?
A2: The optimal concentration of auxins in plant cell culture can vary significantly depending on the plant species and the desired response. A general range for auxins is between 0.01 and 10.0 mg/L.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Can I autoclave 5-Me-IAA with my culture medium?
A3: While some synthetic auxins are more stable than IAA, autoclaving can still lead to degradation. To ensure a precise final concentration, it is best practice to prepare a concentrated stock solution of 5-Me-IAA, sterilize it by filtration (e.g., using a 0.22 µm filter), and add it to the autoclaved and cooled medium.
Q4: How does 5-Me-IAA exert its effect at the molecular level?
A4: 5-Me-IAA, like natural IAA, is believed to function through the canonical auxin signaling pathway. At low auxin concentrations, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors.[8] When 5-Me-IAA is present at sufficient concentrations, it binds to the TIR1/AFB receptor complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins.[8] This frees the ARF transcription factors to activate the expression of auxin-responsive genes, which in turn mediate physiological responses like cell division and differentiation.[3]
Data Presentation
Table 1: Example IC50 Values for 5-Me-IAA in Sensitive and Resistant Plant Cell Lines
This table presents hypothetical data to illustrate the concept of resistance. Actual values should be determined experimentally.
| Cell Line | 5-Me-IAA IC50 (µM) | Resistance Factor (Fold Change) |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Line A | 5.0 | 10 |
| Resistant Line B | 25.0 | 50 |
Table 2: Common Concentration Ranges for Various Auxins in Plant Cell Culture [7]
| Auxin | Common Concentration Range (mg/L) |
| Indole-3-acetic acid (IAA) | 0.1 - 10.0 |
| 5-Methyl-indole-3-acetic acid (5-Me-IAA) | 0.01 - 10.0 |
| 1-Naphthaleneacetic acid (NAA) | 0.1 - 10.0 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.01 - 5.0 |
| Indole-3-butyric acid (IBA) | 0.1 - 10.0 |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL 5-Me-IAA Stock Solution
-
Weighing: Accurately weigh 100 mg of 5-Me-IAA powder.
-
Dissolving: In a sterile flask, dissolve the powder in 2-5 mL of a suitable solvent (e.g., 1N NaOH or ethanol). Ensure the powder is completely dissolved.
-
Dilution: Gradually add sterile, double-distilled water to bring the final volume to 100 mL. Stir continuously to prevent precipitation.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C in the dark. For long-term storage, it can be aliquoted and frozen at -20°C.
Protocol 2: Auxin Sensitivity Assay to Determine IC50
This protocol is designed to assess the sensitivity of a plant cell suspension culture to 5-Me-IAA.
-
Cell Culture Preparation: Use a 7-day-old cell suspension culture in the exponential growth phase. Determine the cell density (e.g., packed cell volume or fresh weight).
-
Preparation of 5-Me-IAA Dilutions: From your sterile stock solution, prepare a series of dilutions in fresh, sterile culture medium. A typical range to test would be 0, 0.01, 0.1, 1, 10, 50, and 100 µM.
-
Inoculation: In a 24-well plate, add a known volume of your cell suspension to each well.
-
Treatment: Add an equal volume of the corresponding 5-Me-IAA dilution to each well to achieve the final desired concentrations. Include a control with no 5-Me-IAA.
-
Incubation: Incubate the plate under standard culture conditions (e.g., 25°C, continuous light, 120 rpm).
-
Cell Viability Measurement: After a set period (e.g., 5-7 days), measure cell viability using a suitable assay, such as:
-
TTC (2,3,5-triphenyltetrazolium chloride) assay: Measures cellular respiration.
-
Evans Blue Staining: Stains dead cells blue.
-
Packed Cell Volume (PCV) or Fresh Weight (FW) Measurement: As an indicator of growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the 5-Me-IAA concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of 5-Me-IAA that causes 50% growth inhibition).
-
Visualizations
Caption: Canonical auxin signaling pathway activated by 5-Me-IAA.
Caption: Workflow for troubleshooting 5-Me-IAA resistance.
Caption: Potential mechanisms of resistance to 5-Me-IAA.
References
- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Plant Growth Regulation in Cell and Tissue Culture In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-(5-Methyl-1H-indol-3-yl)acetic Acid
Welcome to the technical support center for the purification of crude 2-(5-methyl-1H-indol-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities present, as well as the desired final purity of the product. For routine purification, recrystallization is often the first choice due to its simplicity and cost-effectiveness. Flash column chromatography is employed when impurities have similar solubility characteristics to the product, making separation by recrystallization difficult.
Q2: My purified this compound is discolored (e.g., pink, brown, or black). What is the likely cause and how can I fix it?
A2: Discoloration of indole derivatives is a common issue and is often due to the presence of oxidized impurities or residual starting materials from the synthesis. The indole ring is susceptible to oxidation, which can be exacerbated by exposure to air, light, or residual acid from the synthesis.
-
Troubleshooting:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool for recrystallization.
-
Minimize Exposure to Air and Light: During the purification process and subsequent storage, it is advisable to minimize the exposure of the compound to air and light. Using an inert atmosphere (e.g., nitrogen or argon) during filtration and drying can be beneficial. Store the final product in a dark, cool, and dry place.
-
Q3: I am observing a low yield after recrystallization. What are the potential reasons and how can I improve it?
A3: Low recovery after recrystallization can be attributed to several factors:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will result in a lower yield as more of the compound will remain dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product may crystallize on the filter paper.
-
Incomplete Crystallization: Insufficient cooling time or temperature will prevent the maximum amount of product from crystallizing out of the solution.
-
Troubleshooting:
-
Solvent Screening: Perform small-scale solubility tests to identify the optimal recrystallization solvent or solvent mixture.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, preheat the funnel and filter paper.
-
Adequate Cooling: Allow the filtrate to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Q4: What are the common impurities I might encounter in crude this compound?
A4: The impurities present in the crude product are highly dependent on the synthetic route used. A common method for synthesizing this compound is the Fischer indole synthesis from 4-methylphenylhydrazine and a suitable ketoacid or ester, followed by hydrolysis. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-methylphenylhydrazine or the keto-acid/ester precursor.
-
Incompletely Cyclized Intermediates: Phenylhydrazone intermediates that have not fully cyclized to the indole ring.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole derivatives, although the reaction is generally regioselective for this substrate.
-
Side-Reaction Products: Products from side reactions, such as N-alkylation of the indole ring if alkylating agents are present.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as acidic or basic reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product fails to crystallize from solution | - Inappropriate solvent choice. - Solution is too dilute. - Presence of oily impurities preventing crystallization. | - Perform solvent screening to find a suitable recrystallization solvent. - Concentrate the solution by evaporating some of the solvent. - Try adding a seed crystal to induce crystallization. - If oily impurities are present, consider purification by column chromatography first. |
| Multiple spots on TLC after purification | - Incomplete separation of impurities. - Co-elution of impurities with the product during column chromatography. - Decomposition of the product on the TLC plate. | - For recrystallization, try a different solvent system. - For column chromatography, optimize the eluent system. A gradient elution may be necessary. - Ensure the TLC plate is not overloaded and consider using a different solvent system for TLC analysis. |
| Broad or tailing peaks in HPLC analysis | - Inappropriate mobile phase pH. - Interaction of the carboxylic acid with the silica support. - Column overload. | - Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid (e.g., add a small amount of acetic or formic acid). - Use a column with end-capping to minimize silanol interactions. - Inject a more dilute sample. |
| Product appears as an oil instead of a solid | - Presence of impurities that lower the melting point. - Residual solvent. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Ensure the product is thoroughly dried under vacuum to remove all residual solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, toluene)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary (Recrystallization)
| Solvent System | Typical Recovery | Expected Purity |
| Ethanol/Water | 70-85% | >98% |
| Ethyl Acetate/Hexanes | 65-80% | >98% |
| Toluene | 60-75% | >97% |
Note: These values are illustrative and can vary depending on the initial purity of the crude material.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with a small percentage of acetic acid)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) to separate the compounds. For example, start with 9:1 hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate. Adding 0.5-1% acetic acid to the eluent can help to improve the peak shape of the carboxylic acid.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary (Flash Column Chromatography)
| Eluent System | Typical Yield | Expected Purity |
| Hexanes/Ethyl Acetate/Acetic Acid Gradient | 50-70% | >99% |
Note: Yield can be lower than recrystallization due to some loss of material on the column.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for discolored product.
Validation & Comparative
A Comparative Guide to 2-(5-methyl-1H-indol-3-yl)acetic Acid and Other Synthetic Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(5-methyl-1H-indol-3-yl)acetic acid (5-methyl-IAA) with other widely used synthetic auxins. Due to the limited availability of public experimental data for 5-methyl-IAA, this comparison focuses on providing a framework for evaluation, including detailed experimental protocols and a review of the performance of well-characterized synthetic auxins.
Introduction to Synthetic Auxins
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The primary naturally occurring auxin is Indole-3-acetic acid (IAA). Synthetic auxins are compounds that mimic the effects of IAA and are widely used in agriculture and research to control plant growth, from promoting rooting to acting as herbicides at high concentrations. Their efficacy is determined by several factors, including their affinity for auxin receptors, metabolic stability, and transport characteristics within the plant.
The Auxin Signaling Pathway
The canonical auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, the TIR1/AFB protein, as part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex, binds to an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.
Comparative Analysis of Immunoassay Cross-Reactivity for Indole-3-Acetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of various analogs in immunoassays designed for the detection of Indole-3-Acetic Acid (IAA), a key plant hormone of the auxin class. Understanding the specificity of these assays is critical for accurate quantification and interpretation of experimental results. While many commercial immunoassays claim high specificity, the degree of cross-reactivity with structurally related molecules can vary. This guide summarizes available data, provides a general experimental protocol for assessing cross-reactivity, and illustrates the relevant biological pathways.
Data Presentation: Cross-Reactivity of Analogs in IAA Immunoassays
The following table summarizes the known cross-reactivity of several indole derivatives in immunoassays for Indole-3-Acetic Acid. It is important to note that specific quantitative cross-reactivity data for 5-methyl-indole-3-acetic acid in commercially available IAA immunoassays is not readily found in the public domain or product literature from major suppliers. The data presented below is compiled from available research literature and product information that specifies cross-reactivity for some, but not all, analogs.
| Compound | Chemical Structure | Known Cross-Reactivity (%) in IAA Immunoassays | Data Source |
| Indole-3-acetic acid (IAA) | Target Analyte | 100 | Reference |
| 5-Methyl-indole-3-acetic acid | Structurally similar to IAA with a methyl group at the 5-position of the indole ring. | Data not publicly available in reviewed sources. | - |
| Indole-3-acetamide | An intermediate in IAA biosynthesis. | Negligible | [1] |
| Tryptophan | The primary precursor for IAA biosynthesis. | Negligible | [1] |
| Skatole (3-methylindole) | A structural analog of the indole core. | 3.3 | Agrisera Product Data |
| IAA glucosylester | A common conjugate of IAA. | Binds to some anti-IAA antibodies | Agrisera Product Data |
Note: The lack of specific cross-reactivity data for 5-methyl-indole-3-acetic acid from commercial kit manufacturers and in peer-reviewed literature is a significant data gap. Researchers using immunoassays to quantify IAA in the presence of this analog should perform their own validation experiments to determine the degree of interference.
Experimental Protocols
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Indole-3-Acetic Acid. This protocol can be adapted to test the cross-reactivity of 5-methyl-indole-3-acetic acid or other analogs.
Competitive ELISA Protocol for IAA Quantification and Cross-Reactivity Assessment
Objective: To quantify the concentration of IAA in a sample and to determine the cross-reactivity of IAA analogs.
Materials:
-
Microtiter plate pre-coated with anti-IAA antibodies.
-
IAA standards of known concentrations.
-
Test compounds (e.g., 5-methyl-indole-3-acetic acid) of known concentrations.
-
Biotinylated IAA conjugate (tracer).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Preparation of Reagents: Prepare all standards, samples, and control solutions in the assay buffer. For cross-reactivity testing, prepare a dilution series of the analog (e.g., 5-methyl-indole-3-acetic acid).
-
Competitive Binding:
-
Add a fixed volume of the IAA standard, sample, or analog solution to the wells of the antibody-coated microtiter plate.
-
Add a fixed volume of the biotinylated IAA conjugate to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding between the free IAA (or analog) and the biotinylated IAA for the limited antibody binding sites.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.
-
Enzyme Conjugate Incubation:
-
Add the Streptavidin-HRP conjugate to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at a controlled temperature. The HRP conjugate will bind to the biotinylated IAA that is bound to the antibody.
-
-
Second Washing: Repeat the washing step to remove any unbound enzyme conjugate.
-
Substrate Reaction:
-
Add the TMB substrate solution to each well.
-
Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature. The HRP enzyme will catalyze the conversion of TMB, resulting in a blue color.
-
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding IAA concentrations. The absorbance is inversely proportional to the concentration of IAA in the standard.
-
Determine the concentration of IAA in the samples by interpolating their absorbance values on the standard curve.
-
To calculate cross-reactivity, determine the concentration of the analog that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity is calculated as: (IC50 of IAA / IC50 of Analog) x 100%
-
Mandatory Visualizations
Diagrams of Relevant Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the analysis of Indole-3-Acetic Acid.
Caption: Tryptophan-dependent and independent biosynthesis pathways of Indole-3-Acetic Acid (IAA) in plants.
Caption: Simplified signaling pathway of Indole-3-Acetic Acid (IAA) leading to changes in gene expression.
References
Unveiling the Anti-Proliferative Potential of 5-Methyl-Indole-3-Acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the anti-proliferative effects of 5-methyl-indole-3-acetic acid (5MI3A) and related indole compounds. While specific quantitative data on the anti-proliferative activity of 5MI3A against cancer cell lines is limited in publicly available research, this document summarizes the existing qualitative evidence and presents a comparative analysis of structurally similar indole derivatives with demonstrated anti-cancer properties. This information is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for cancer treatment.
Executive Summary
5-Methyl-indole-3-acetic acid, an indole derivative, has shown promise as an anti-proliferative agent, particularly in bladder and prostate cancer cell lines.[1] The proposed mechanisms of action include induction of apoptosis, interaction with GABA receptors, and reduction of pro-inflammatory mediators and reactive oxygen species.[1] To provide a quantitative perspective on the potential efficacy of this class of compounds, this guide presents a comparative analysis of the anti-proliferative activities of other relevant indole compounds against various cancer cell lines.
Comparative Analysis of Indole Derivatives
Due to the absence of specific IC50 values for 5-methyl-indole-3-acetic acid in the available literature, the following table summarizes the anti-proliferative activity of other indole-containing compounds to provide a contextual reference.
Table 1: Anti-proliferative Activity of Selected Indole Compounds
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-Oxadiazole Derivative (2e) | HCT116 | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| A549 | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | |
| A375 | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 | |
| Ursolic Acid-Indole Hybrid (5f) | SMMC-7721 | 0.56 ± 0.08 | Doxorubicin | 0.89 ± 0.11 |
| HepG2 | 0.91 ± 0.13 | Doxorubicin | 1.21 ± 0.15 |
Source: BenchChem, 2025
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Proliferation
This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., bladder, prostate)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-methyl-indole-3-acetic acid stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-methyl-indole-3-acetic acid in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of indole compounds are often attributed to their ability to modulate various signaling pathways involved in cell growth, survival, and apoptosis. While the specific pathways affected by 5-methyl-indole-3-acetic acid are still under investigation, research on related compounds provides valuable insights.
For instance, the related compound methyl-3-indolylacetate (MIA) has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway. This pathway is a critical regulator of cell proliferation and survival.
Below are diagrams illustrating a general experimental workflow for assessing anti-proliferative effects and a putative signaling pathway that may be modulated by indole derivatives.
Caption: Experimental workflow for evaluating the anti-proliferative effects of 5-methyl-indole-3-acetic acid.
Caption: Putative signaling pathways modulated by indole derivatives leading to anti-proliferative effects.
References
Unveiling the Anticancer Potential of 5-Methyl-Indole-3-Acetic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of 5-methyl-indole-3-acetic acid (5-Me-IAA) analogs, focusing on their anticancer properties. This document summarizes available data, details experimental methodologies, and visualizes a key signaling pathway to support further research and development in this promising area of oncology.
Derivatives of the natural plant hormone indole-3-acetic acid (IAA) have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 5-methyl-indole-3-acetic acid (5-Me-IAA) has demonstrated notable antiproliferative properties against various cancer cell lines, including bladder and prostate cancer.[1] The mechanism of action for 5-Me-IAA is thought to involve the modulation of the GABAergic signaling pathway, presenting a unique therapeutic target.[1] This guide delves into the available data on 5-Me-IAA and its analogs to elucidate the structural features crucial for their anticancer efficacy.
Comparative Analysis of Anticancer Activity
While extensive quantitative data on a broad series of 5-methyl-indole-3-acetic acid analogs is still emerging in publicly available research, the parent compound and related indole derivatives have shown significant cytotoxic effects. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in this evaluation.
Below is a summary of the reported anticancer activities of 5-methyl-indole-3-acetic acid and other relevant indole derivatives against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Modification | Cell Line | Activity Metric (IC50 in µM) | Reference |
| 5-Methyl-indole-3-acetic acid | 5-Methyl substitution on the indole ring | Bladder and Prostate Cancer Cells | Activity reported, but specific IC50 values not provided in the available search results. | [1] |
| Indole-3-acetic acid | Parent compound | - | Can be oxidized by horseradish peroxidase to form cytotoxic species. | |
| 5-Fluoroindole-3-acetic acid | 5-Fluoro substitution | V79, MCF7, HT29, CaNT, T24 | More cytotoxic than IAA when activated by peroxidase. | |
| Indolyl-1,3,4-thiadiazole derivative (5m) | 5-Bromo indole and 4-benzyloxy-3-methoxyphenyl at C-2 of thiadiazole | PaCa2 | 1.5 | |
| Indole Mannich base (4) | Bis-indolyl Mannich base | MCF-7, NCI-H460, SF-268 | 0.08, 0.05, 0.01 respectively |
Structure-Activity Relationship Insights
Based on the available data for indole derivatives, several structural features appear to be important for their anticancer activity:
-
Substitution at the 5-position of the indole ring: The presence of a methyl group at the 5-position, as in 5-Me-IAA, confers antiproliferative properties.[1] Fluorination at this position has also been shown to enhance cytotoxicity upon activation.
-
Modification of the Acetic Acid Side Chain: The carboxylic acid moiety is a common feature in active compounds. However, modifications to this side chain, such as the formation of amides or incorporation into heterocyclic rings, have yielded potent anticancer agents.
-
Introduction of Additional Rings and Substituents: The fusion of other ring systems to the indole core and the introduction of various substituents on the indole ring or attached moieties can significantly impact the potency and selectivity of the compounds. For instance, the presence of a thiadiazole ring and specific phenyl substitutions in indolyl-1,3,4-thiadiazoles leads to significant cytotoxicity.
Experimental Protocols
The evaluation of the anticancer activity of 5-methyl-indole-3-acetic acid analogs typically involves cell-based assays to determine their effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., bladder, prostate, breast, lung, or colon cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
5-methyl-indole-3-acetic acid analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-methyl-indole-3-acetic acid analogs in the complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
5-Methyl-indole-3-acetic acid is reported to exert its antiproliferative effects by binding to the GABA receptor.[1] The GABAergic signaling pathway, typically associated with neurotransmission in the central nervous system, has been increasingly implicated in cancer progression. Activation of GABA receptors can influence various downstream signaling cascades that regulate cell proliferation, migration, and apoptosis.
The following diagram illustrates a simplified overview of the GABAergic signaling pathway in the context of cancer.
Caption: A simplified diagram of the proposed GABAergic signaling pathway initiated by 5-methyl-indole-3-acetic acid analogs in cancer cells.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The quantitative data presented is a summary of available literature and may not be directly comparable across different studies. Further experimental validation is necessary to confirm the structure-activity relationships and mechanisms of action of 5-methyl-indole-3-acetic acid analogs.
References
A Comparative Analysis of Indole-3-Acetic Acid (IAA) and its Methylated Form in Plant Species
Indole-3-acetic acid (IAA) is a pivotal phytohormone of the auxin class, orchestrating numerous aspects of plant growth and development, including cell elongation and division.[1] Its methylated form, methyl indole-3-acetic acid (MeIAA), is also recognized for its significant role in regulating these processes. The precise quantification of these compounds is crucial for understanding auxin homeostasis and its impact on plant physiology. This guide provides a comparative overview of the quantitative analysis of IAA and its metabolites in different plant species, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The concentration of IAA and its metabolites can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes quantitative data for IAA and its related compounds in Arabidopsis thaliana, a model organism in plant biology.
| Plant Species | Tissue | Compound | Concentration (pg/mg fresh weight) | Reference |
| Arabidopsis thaliana | Roots | 2-oxoindole-3-acetic acid (OxIAA) | 74 | [2] |
| Arabidopsis thaliana | Expanding Leaves | N-(indole-3-acetyl)-aspartate (IA-Asp) | High levels | [2][3] |
| Arabidopsis thaliana | Expanding Leaves | N-(indole-3-acetyl)-glutamate (IA-Glu) | High levels | [2][3] |
| Arabidopsis thaliana | Old Leaves & Cotyledons | 2-oxoindole-3-acetic acid (OxIAA) | ~8 | [2] |
| Arabidopsis thaliana | Roots | N-(indole-3-acetyl)-leucine (IA-Leu) | Highest levels in plant | [3] |
| Arabidopsis thaliana | Aerial Tissues | N-(indole-3-acetyl)-alanine (IA-Ala) | Highest levels in plant | [3] |
| Bambusa tulda | Seedlings | Indole-3-acetic acid (IAA) | 10.28 µg/ml (extract) | [4] |
Experimental Protocols
Accurate quantification of auxins like IAA and MeIAA requires sensitive and specific analytical methods. Below are detailed protocols for the extraction and analysis of these compounds from plant tissues.
Method 1: LC-MS/MS for IAA and its Metabolites in Arabidopsis thaliana
This method, adapted from studies on Arabidopsis, is suitable for the simultaneous quantification of IAA and its amino acid conjugates and catabolites.[2][3]
-
Tissue Homogenization: Approximately 20 to 100 mg of plant tissue is homogenized.[2]
-
Extraction: The homogenized tissue is extracted with 1 mL of 60% (v/v) 2-propanol containing an internal standard for 6 hours at 4°C.[2]
-
Centrifugation and Solvent Removal: Samples are centrifuged, and the organic solvent from the supernatant is removed under vacuum.[2]
-
pH Adjustment and Partitioning: The pH of the aqueous residue is adjusted to 7.0 and partitioned three times with diethyl ether. The aqueous phase is then acidified to pH 2.7.[2]
-
Solid-Phase Extraction (SPE): The acidified aqueous phase is purified using an SPE column.[2]
-
Derivatization: The dried extract is methylated with diazomethane to improve chromatographic separation and detection sensitivity.[2]
-
LC-MS/MS Analysis: The derivatized sample is analyzed by liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS).[3] This technique offers low detection limits, in the range of 0.02 to 0.1 pmol for different metabolites.[3]
Method 2: High-Throughput Quantification of IAA
For screening large numbers of samples, a high-throughput method has been developed.[5]
-
Purification: Purification is performed using solid-phase extraction in a 96-well format.[5]
-
Derivatization: The carboxylic acid moiety of IAA is methylated using diazomethane, also in a 96-well format.[5]
-
Analysis: Quantitative analysis is carried out using selected ion monitoring-gas chromatography-mass spectrometry (SIM-GC-MS).[5] This method is robust and can be used for various indolic auxins.[5]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway of auxin and a typical experimental workflow for its quantification.
Caption: Generalized Auxin (IAA) signaling pathway.
Caption: Experimental workflow for auxin quantification.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 5-methyl-indole-3-acetic acid in vivo: A Comparative Guide
Introduction: 5-methyl-indole-3-acetic acid (5-Me-IAA), an analog of the phytohormone indole-3-acetic acid (IAA), is an emerging molecule with significant therapeutic promise. Preliminary research suggests a range of potential applications, including anti-inflammatory, analgesic, and anticancer activities. This guide provides a comparative analysis of the in vivo efficacy of 5-Me-IAA against a standard therapeutic agent, offering insights for researchers, scientists, and professionals in drug development. The data presented herein is based on a hypothetical, yet plausible, preclinical study designed to rigorously evaluate the therapeutic potential of this compound.
While direct in vivo comparative studies on 5-Me-IAA are not yet available in published literature, this guide constructs a framework for its evaluation based on findings from related indole derivatives. This document outlines a hypothetical study, presents anticipated quantitative data in a structured format, details the experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to guide future research.
Hypothetical In Vivo Study: Anti-inflammatory and Analgesic Efficacy
This section outlines a hypothetical preclinical study to assess the anti-inflammatory and analgesic properties of 5-Me-IAA in established murine models. The performance of 5-Me-IAA is benchmarked against Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), to provide a clear comparative context.
Data Presentation
The following tables summarize the projected quantitative outcomes from the hypothetical in vivo experiments.
Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Vehicle (Saline) | - | 0.92 ± 0.08 | 0% |
| 5-methyl-indole-3-acetic acid | 10 | 0.71 ± 0.06 | 22.8% |
| 5-methyl-indole-3-acetic acid | 25 | 0.53 ± 0.05 | 42.4% |
| 5-methyl-indole-3-acetic acid | 50 | 0.39 ± 0.04 | 57.6% |
| Indomethacin | 10 | 0.35 ± 0.04 | 62.0% |
Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhing Responses (Mean ± SD) | % Inhibition of Writhing |
| Vehicle (Saline) | - | 62.5 ± 5.7 | 0% |
| 5-methyl-indole-3-acetic acid | 10 | 43.1 ± 4.8 | 31.0% |
| 5-methyl-indole-3-acetic acid | 25 | 27.8 ± 3.9 | 55.5% |
| 5-methyl-indole-3-acetic acid | 50 | 18.3 ± 3.1 | 70.7% |
| Indomethacin | 10 | 15.9 ± 2.8 | 74.6% |
Experimental Protocols
Detailed methodologies for the key hypothetical experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
-
Animals: Male Wistar rats weighing between 180 and 220 grams were utilized for this study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard pellet chow and water.
-
Procedure:
-
The rats were randomly allocated into five experimental groups, with six animals per group: a vehicle control group, three groups receiving 5-Me-IAA at doses of 10, 25, and 50 mg/kg respectively, and a positive control group receiving Indomethacin at 10 mg/kg.
-
The respective treatments (5-Me-IAA or Indomethacin) or the vehicle (saline) were administered orally one hour prior to the induction of inflammation.
-
Inflammation was induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.
-
The volume of the paw was measured using a digital plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan administration.
-
The percentage of edema inhibition was calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc represents the mean paw volume of the control group and Vt represents the mean paw volume of the treated group.
-
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
-
Animals: Male Swiss albino mice, with weights ranging from 20 to 25 grams, were used.
-
Procedure:
-
The mice were randomly assigned to one of five groups (n=6 per group): a vehicle control group, three groups administered with 5-Me-IAA at doses of 10, 25, and 50 mg/kg, and a positive control group receiving Indomethacin at 10 mg/kg.
-
The test compounds or the vehicle were administered via intraperitoneal injection 30 minutes before the induction of a pain response.
-
A painful stimulus was induced by an intraperitoneal injection of a 0.6% solution of acetic acid at a volume of 10 mL/kg.
-
Five minutes after the acetic acid injection, the number of writhing responses, characterized by abdominal constrictions and the stretching of the hind limbs, was recorded for each mouse over a 20-minute observation period.
-
The percentage of writhing inhibition was determined using the formula: % Inhibition = [(Wc - Wt) / Wc] × 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Mandatory Visualization
Proposed Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of 5-methyl-indole-3-acetic acid.
Experimental Workflow
Caption: Workflow for the in vivo assessment of 5-methyl-indole-3-acetic acid.
Safety Operating Guide
Proper Disposal of 2-(5-methyl-1H-indol-3-yl)acetic acid: A Guide for Laboratory Professionals
The proper disposal of 2-(5-methyl-1H-indol-3-yl)acetic acid is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] Avoid contact with skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal hazardous waste regulations.[5][6][7] This compound should be treated as hazardous waste and disposed of accordingly.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing paper, gloves, and pipette tips).
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste, including any time limits for accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and disposal date. This documentation is essential for regulatory compliance.
-
Quantitative Safety and Disposal Data
The following table summarizes key safety and disposal information for indole-3-acetic acid derivatives, which can be used as a reference for handling this compound.
| Parameter | Value/Information | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Engineering Controls | Use in a well-ventilated area or chemical fume hood | [1] |
| First Aid - Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. | [3][4] |
| First Aid - Eye Contact | Rinse with plenty of water for at least 15 minutes. | [3][4] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [3][8] |
| Disposal Method | Dispose of as hazardous waste via a licensed disposal company. | [1][8][9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. capotchem.com [capotchem.com]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
Personal protective equipment for handling 2-(5-methyl-1H-indol-3-yl)acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(5-methyl-1H-indol-3-yl)acetic acid, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for routine handling and emergency situations.
| Situation | Required Personal Protective Equipment | Citation |
| Routine Laboratory Use | Safety goggles, Lab coat, Gloves (Nitrile rubber recommended), Dust respirator (N95 or equivalent) | [1][2][3] |
| Large Spills or Releases | Splash goggles, Full protective suit, Dust respirator, Boots, Gloves, Self-contained breathing apparatus (SCBA) | [1] |
Health Hazard Information
Understanding the potential hazards is critical for safe handling.
| Hazard Type | Description | Citation |
| Skin Contact | Causes skin irritation. | [2][4][5] |
| Eye Contact | Causes serious eye irritation. | [2][4][5] |
| Inhalation | May cause respiratory irritation. | [2][5] |
| Ingestion | Harmful if swallowed. Seek immediate medical attention. | [1] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid the formation of dust during handling.[4]
-
Prevent all contact with skin and eyes by wearing the appropriate PPE.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1]
-
Protect from direct sunlight as the compound may be light-sensitive.[1][4]
-
For long-term storage, refrigeration is recommended to maintain product quality.[4]
Spill and Emergency Protocols
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spills:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[4]
-
Containment: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4]
-
Large Spills: For large spills, wear full protective equipment, including a self-contained breathing apparatus.[1] Contain the spill and collect the material for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed, and compatible container.[7] The original container can be used if it is in good condition.[7]
-
Labeling: The waste container must be clearly marked with the words "Hazardous Waste" and the chemical name.[7]
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all institutional and governmental regulations.[1][4] Do not dispose of this chemical down the drain or in regular trash.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
